3-Methylbutyrolactone
Description
Overview of Gamma-Butyrolactones in Chemical and Biological Systems
Gamma-butyrolactone (B3396035) (GBL), a five-membered lactone, is a structural motif present in a wide array of natural products and biologically active molecules. mdpi.com This class of compounds, characterized by a cyclic ester, has garnered significant attention from the scientific community due to its broad spectrum of biological and pharmacological activities. mdpi.com In chemical systems, GBL and its derivatives are valuable intermediates and precursors in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai For instance, GBL is a key starting material for the production of N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone, which have applications in the polymer and pharmaceutical industries. wikipedia.org
In biological systems, the significance of gamma-butyrolactones is multifaceted. They are known to exhibit a range of activities, including anticancer, anti-inflammatory, antibiotic, antifungal, and antioxidant properties. mdpi.comderpharmachemica.com Some GBL derivatives have also demonstrated anticonvulsant and analgesic effects. uj.edu.pl The biological activity of these compounds is often attributed to the lactone ring, which can interact with various biological targets. For example, some butyrolactones act as signaling molecules in bacteria, regulating the production of natural products. acs.org Furthermore, GBL itself is a prodrug for gamma-hydroxybutyric acid (GHB), a neurotransmitter in the human brain, highlighting the direct link between this class of compounds and physiological processes. ontosight.aiwikipedia.org
The versatility of the gamma-butyrolactone scaffold has driven extensive research into synthetic methodologies for its construction, aiming for efficiency, feasibility, and environmentally friendly processes. mdpi.com The study of these compounds continues to be a dynamic area of research, with ongoing efforts to discover new derivatives with enhanced or novel biological activities. researchgate.net
Historical Context of 3-Methylbutyrolactone Research
Research into this compound, also known as β-methyl-γ-butyrolactone, has evolved significantly over the years, driven by its utility as a chiral building block in the synthesis of complex natural products and pharmaceuticals. Early research often focused on the isolation and characterization of this compound from natural sources. For instance, it has been identified as a volatile component in various plants and is a known constituent of certain insect pheromones.
A pivotal point in the history of this compound research was the development of stereoselective synthetic methods. The recognition of the importance of chirality in biological activity spurred chemists to devise routes to access specific enantiomers of the molecule. An early and notable method involved the use of baker's yeast for the biohydrogenation of unsaturated ester precursors to yield (S)-(-)-3-methyl-γ-butyrolactone. tandfonline.com This biocatalytic approach provided a valuable "chiron" for the synthesis of natural products and steroid side chains. tandfonline.com
Further advancements in asymmetric synthesis, such as catalytic asymmetric hydrogenation using chiral rhodium complexes, have provided more efficient and scalable routes to optically active 3-methyl-γ-butyrolactone. jst.go.jp These methods have been crucial for the production of enantiomerically pure intermediates required for the synthesis of pharmaceuticals. The ongoing development of synthetic routes, including those starting from inexpensive and readily available materials, continues to be an active area of research, underscoring the compound's sustained importance in organic synthesis. acs.orgresearchgate.net
Significance of the Methyl Group in this compound Structure and Reactivity
The presence of a methyl group at the 3-position of the γ-butyrolactone ring profoundly influences the molecule's structure, reactivity, and biological properties. This substituent introduces a chiral center, leading to the existence of two enantiomers, (R)- and (S)-3-methylbutyrolactone, each with potentially distinct biological activities and applications.
From a structural standpoint, the methyl group introduces steric hindrance, which can affect the conformation of the lactone ring and its interactions with other molecules. researchgate.net This steric bulk can influence the regioselectivity and stereoselectivity of reactions involving the lactone. For instance, in polymerization reactions, the methyl group in α-methyl-γ-methylene-γ-butyrolactone brings about additional steric hindrance that affects its reactivity compared to the unsubstituted analogue. researchgate.net
The methyl group also impacts the electronic properties of the lactone. While the effect is subtle, it can influence the reactivity of the carbonyl group and the susceptibility of the lactone to nucleophilic attack. More significantly, the methyl group serves as a key structural element in the design of specific bioactive molecules. The precise positioning of this group is often critical for the molecule's ability to bind to its biological target, as seen in the synthesis of various natural products and pharmaceuticals.
Stereoisomeric Considerations of this compound: Focus on (3S)-Enantiomer
The chirality introduced by the methyl group at the C3 position of the butyrolactone ring results in two stereoisomers: (R)-3-methylbutyrolactone and (S)-3-methylbutyrolactone. The absolute configuration of these enantiomers is a critical determinant of their biological activity and their utility as chiral synthons.
The (3S)-enantiomer, specifically (S)-(-)-3-methyl-γ-butyrolactone, has garnered significant attention as a valuable chiral building block, often referred to as a "chiron," in the synthesis of a variety of natural products and pharmacologically active compounds. tandfonline.com Its importance lies in its ability to introduce a specific stereocenter into a target molecule, which is often crucial for its biological function. For instance, the absolute configuration of the scent of butterflies has been established by stereoselective synthesis starting from (S)-3-methylbutyrolactone. rsc.org
The demand for enantiomerically pure (S)-3-methyl-γ-butyrolactone has driven the development of numerous asymmetric synthetic strategies. One of the well-established methods is the biohydrogenation of unsaturated precursors using baker's yeast, which can produce the lactone with high optical purity. tandfonline.com More contemporary approaches involve catalytic asymmetric hydrogenation, which offers efficient and scalable routes to this key chiral intermediate. jst.go.jp The ability to selectively synthesize the (3S)-enantiomer has been instrumental in the total synthesis of complex molecules where the stereochemistry at the corresponding center is vital for the desired biological activity.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-methyloxolan-2-one | nih.gov |
| Molecular Formula | C₅H₈O₂ | ontosight.ai |
| Molecular Weight | 100.12 g/mol | ontosight.ai |
| Appearance | Colorless liquid | ontosight.ai |
| Synonyms | beta-Methyl-gamma-butyrolactone, Dihydro-4-methyl-2(3H)-furanone | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZLTHLQMAFAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862733 | |
| Record name | 4-Methyloxolan-2-one | |
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Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylbutyrolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002167 | |
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CAS No. |
1679-49-8, 64190-48-3 | |
| Record name | β-Methyl-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-49-8 | |
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| Record name | 3-Methylbutyrolactone | |
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| Record name | (S)-Dihydro-4-methylfuran-2(3H)-one | |
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| Record name | 2(3H)-Furanone, dihydro-4-methyl- | |
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| Record name | 4-Methyloxolan-2-one | |
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| Record name | (S)-dihydro-4-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-methyloxolan-2-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylbutyrolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Pathways and Methodological Advancements for 3 Methylbutyrolactone
Acid-Catalyzed Cyclization Approaches for Hydroxy Acids
The intramolecular acid-catalyzed cyclization of hydroxy acids represents a fundamental and widely utilized method for the formation of lactones, including 3-Methylbutyrolactone. acs.orggoogle.com This approach is predicated on the internal esterification of a molecule containing both a hydroxyl and a carboxylic acid functional group. The reaction is typically facilitated by a strong acid catalyst, which protonates the carboxylic acid group, enhancing its electrophilicity and promoting nucleophilic attack by the distal hydroxyl group.
This method's efficacy is often dependent on the stability of the resulting ring structure. For the synthesis of γ-lactones like this compound, the formation of a thermodynamically stable five-membered ring is a significant driving force for the reaction. researchgate.net The starting material for this specific synthesis would be a 4-hydroxy-3-methylbutanoic acid.
Reduction Strategies for Corresponding Furanones
An alternative synthetic route to this compound involves the reduction of a corresponding methyl-substituted 2(5H)-furanone. acs.org This strategy is often employed as the final step in a multi-step synthesis, where the unsaturated furanone ring is created first and then saturated to yield the desired butyrolactone. researchgate.netnih.gov
The reduction is typically achieved through catalytic hydrogenation. researchgate.net Various catalysts can be employed, with studies showing the effectiveness of both platinum-nickel (Pt-Ni) and platinum-cobalt (B8599474) (Pt-Co) bimetallic catalysts for the selective hydrogenation of 2(5H)-furanone to γ-butyrolactone. In some processes, the hydrogenation step can be performed in situ following the formation of the furanone intermediate. researchgate.net For instance, after a carbonylation reaction to produce the furanone, hydrogen can be introduced to the reaction mixture, often at elevated pressures and temperatures, to facilitate the reduction to the corresponding butyrolactone. researchgate.net The reaction conditions for the hydrogenation generally range from 0 to 300 °C and reaction times from 0.1 to 24 hours. researchgate.net
| Parameter | Range |
| Reaction Temperature | 0 - 300 °C |
| Reaction Time | 0.1 - 24 hours |
Table 1: General Hydrogenation Conditions for Furanone to Butyrolactone Conversion. researchgate.net
Hydroformylation and Subsequent Oxidation Routes
A significant and industrially relevant pathway to this compound involves the hydroformylation of unsaturated diol or ester precursors, followed by an oxidation step. This method leverages the versatility of hydroformylation to introduce a formyl group, which is then converted to the carboxylic acid moiety of the lactone.
The cornerstone of this synthetic approach is the hydroformylation of 1,4-butene-diol or its ester derivatives, such as cis-1,4-diacetoxy butene, using syngas (a mixture of H₂ and CO). researchgate.net The reaction with 1,4-butene-diol can yield intermediates like 3-(hydroxymethyl)tetrahydrofuran-2-ol and 4-hydroxy-2-(hydroxymethyl)butanal. researchgate.net Subsequent acid treatment can lead to cyclization and the formation of an intermediate that is then oxidized to this compound. researchgate.net
When cis-1,4-diacetoxy butene is used as the substrate, hydroformylation produces aldehyde intermediates such as 2-formylbutane-1,4-diacetate and 3-formylbut-3-enyl acetate (B1210297). researchgate.net These intermediates then undergo hydrolysis and oxidation to form the final lactone product. researchgate.net
The choice of catalyst is critical for the efficiency and selectivity of the hydroformylation step. Rhodium-based catalysts are often preferred due to their high activity and selectivity. Complexes such as RhH(CO)(PPh₃)₃ have demonstrated high substrate conversion rates. researchgate.net While other transition metals like cobalt and palladium can also catalyze the reaction, they generally require more stringent conditions, such as higher pressures. researchgate.net The catalyst system may also include ligands, such as phosphites, which can influence the reaction's outcome.
| Catalyst Type | General Efficacy |
| Rhodium (Rh) | Preferred, high activity and selectivity. |
| Cobalt (Co) | Can be used, often requires higher pressures. researchgate.net |
| Palladium (Pd) | Can be used, often requires higher pressures. researchgate.net |
Table 2: Comparison of Hydroformylation Catalysts. researchgate.net
Following hydroformylation and any necessary hydrolysis steps, the aldehyde intermediates are oxidized to form the lactone ring. researchgate.net A variety of oxidizing agents can be employed for this transformation. Peracetic acid is a commonly used oxidant, which can be generated in situ from acetic acid and hydrogen peroxide. researchgate.net Other oxidizing agents that have been described for the oxidation of α,β-unsaturated aldehydes to the corresponding lactones include sodium chlorite. nih.gov
The oxidation with a per-acid is typically conducted at temperatures ranging from 0 to 100 °C. The reaction can be carried out in a solvent such as acetic acid or tert-butanol.
| Oxidizing Agent | Typical Conditions |
| Peracetic Acid | 0 - 100 °C, in solvents like acetic acid or tert-butanol. |
| Sodium Chlorite | Often used with a chlorine scavenger in a solvent like tert-butanol. nih.gov |
Table 3: Common Oxidation Agents and Conditions. nih.gov
Oxidation of Aldehyde Intermediates to Lactone Ring Formation
The final step in the hydroformylation route, the oxidation of the aldehyde intermediate, is a critical transformation that closes the lactone ring. researchgate.net The mechanism of aldehyde oxidation to a carboxylic acid, which in this case intramolecularly cyclizes to the lactone, generally involves the formation of a gem-diol intermediate upon reaction with water. One of the hydroxyl groups of this gem-diol is then oxidized to form the new carbonyl group of the carboxylic acid.
In the context of this compound synthesis from hydroformylation precursors, the oxidation of the aldehyde function proceeds, and subsequent or concurrent acid-catalyzed cyclization yields the final lactone product. nih.gov The choice of oxidizing agent and reaction conditions is crucial to achieve high selectivity for the desired lactone and to minimize side reactions, such as over-oxidation. researchgate.net For example, using a peracetic acid system at around 50°C has been shown to convert 3-formylbut-3-enyl acetate to this compound with high selectivity. researchgate.net
Biocatalytic Synthesis and Enantioselective Approaches
The pursuit of environmentally benign and highly selective methods for the synthesis of this compound has led to the exploration of biocatalysis. Enzymes offer remarkable specificity and efficiency under mild reaction conditions, presenting a sustainable alternative to traditional chemical methods.
Enzyme-Mediated Transformations, e.g., Lipases
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) have emerged as versatile biocatalysts in organic synthesis due to their broad substrate specificity, stability in organic solvents, and enantioselectivity. nih.govcsic.es These enzymes catalyze the hydrolysis of triacylglycerols and can be employed for various transformations, including esterification and transesterification. nih.govcsic.es
In the context of this compound synthesis, lipases are primarily utilized for the kinetic resolution of racemic intermediates. For instance, Pseudomonas fluorescens lipase (B570770) (PFL) has been successfully used in the transesterification of a racemic alcohol intermediate, leading to the production of an optically pure (R)-alcohol. nih.gov This resolved alcohol is a key precursor for the synthesis of (3R)-3-propylbutyrolactone, an advanced intermediate for the antiepileptic drug Brivaracetam (B1667798). nih.gov The lipase-catalyzed reaction involves the acetylation of the alcohol using vinyl acetate as an acyl donor. nih.gov While other lipases were tested, PFL demonstrated superior performance for this specific transformation. nih.gov
The growing interest in microbial lipases for industrial applications stems from their potential as reliable and stable biocatalysts. nih.gov Research has focused on optimizing lipase production from various microorganisms, such as Streptomyces gobitricini, and enhancing their stability and activity for applications in biocatalysis and other industries. nih.gov
Production of Optically Pure Intermediates
The synthesis of enantiomerically pure this compound and its derivatives is of significant interest, particularly in the pharmaceutical industry where the stereochemistry of a molecule is crucial for its biological activity. nih.gov Biocatalytic methods provide an effective strategy for accessing these optically pure compounds.
A notable example is the chemoenzymatic synthesis of the chiral key intermediate of Brivaracetam, (3R)-3-propylbutyrolactone. nih.gov This process hinges on the enzymatic resolution of a racemic alcohol (2-propyl-3-buten-1-ol) using Pseudomonas fluorescens lipase. nih.gov The lipase selectively acetylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. nih.gov This (R)-alcohol can then be isolated and subsequently converted into the target (R)-lactone with high enantiomeric purity. nih.gov
Another approach involves the stereoselective hydrogenation of unsaturated precursors using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae). This method has been applied to the synthesis of (3S)-3-methylbutyrolactone. nih.gov The process starts with the preparation of an unsaturated acetal (B89532), which is then subjected to microbiological hydrogenation to establish the desired stereocenter. nih.gov
These examples underscore the power of biocatalysis in producing optically pure intermediates that are essential building blocks for complex chiral molecules. researchgate.netgoogle.com
Synthesis from Biorenewable Feedstocks
The transition towards a bio-based economy has spurred research into the synthesis of chemicals from renewable resources. Several biorenewable platform molecules have been identified as promising starting materials for the production of this compound and other valuable chemicals. researchgate.netrsc.org
Derivation from Itaconic Acid
Itaconic acid, a C5-dicarboxylic acid produced by the fermentation of carbohydrates, is a key bio-based platform chemical. mpg.deresearchgate.netrsc.org Its structure makes it a suitable precursor for the synthesis of various lactones, including isomers of methyl-γ-butyrolactone. mpg.de
The conversion of itaconic acid to this compound involves a series of hydrogenation and dehydration steps. mpg.de Homogeneous ruthenium-phosphine catalysts have shown effectiveness in the hydrogenation of the C=C bond of itaconic acid to form methylsuccinic acid. mpg.de Subsequent reduction of one of the carboxylic acid groups and intramolecular esterification yields a mixture of 2- and 3-methyl-γ-butyrolactone. mpg.dethieme-connect.de With a Ru/triphos catalyst system at 180°C, a combined yield of approximately 80% for the two isomeric lactones has been achieved. mpg.de
Furthermore, an efficient, high-yielding route to β-methyl-α-methylene-γ-butyrolactone (βMMBL), a monomer for high-performance bioplastics, has been developed from itaconic acid. rsc.org This highlights the versatility of itaconic acid as a starting material for various lactone derivatives. researchgate.net
| Catalyst System | Feedstock | Product(s) | Temperature (°C) | Yield (%) | Reference |
| Ru/triphos | Itaconic Acid | 2- and 3-Methyl-γ-butyrolactone | 180 | ~80 (combined) | mpg.de |
| Ru-C-5 | Itaconic Acid | 2- and this compound | 150-180 | Good | thieme-connect.de |
| Pd/C (3%) | Itaconic Acid | 2- and this compound | 150-180 | Good | thieme-connect.de |
| Ru/TiO2 (0.6%) | Itaconic Acid | 2- and this compound | 150-180 | Good | thieme-connect.de |
Derivation from Levulinic Acid
Levulinic acid, another key platform chemical derived from the acid-catalyzed dehydration of C6 sugars like glucose and fructose, serves as a precursor for γ-valerolactone (GVL), an isomer of this compound. mdpi.comrug.nldeepdyve.com While not a direct route to this compound, the synthesis of GVL from levulinic acid is a well-established process and highlights the potential of biomass-derived acids for lactone production. rug.nl
The conversion of levulinic acid to GVL is typically achieved through catalytic hydrogenation. nih.gov Various heterogeneous catalysts, particularly those based on ruthenium, have been investigated for this transformation. rug.nlnih.gov The reaction proceeds via the hydrogenation of the ketone group to a hydroxyl group, followed by intramolecular esterification to form the lactone ring.
Recently, asymmetric transfer hydrogenation of levulinic acid using a Ruthenium-TsDPEN catalyst system has been demonstrated to produce optically active GVL with high yield and enantioselectivity. nih.gov This opens up possibilities for producing chiral lactones from biomass.
| Catalyst System | Feedstock | Product | Yield (%) | Enantioselectivity (%) | Reference |
| Ru-TsDPEN | Levulinic Acid | (S)-γ-Valerolactone | 98 | 93 | nih.gov |
Green Chemistry Approaches (e.g., from Citric Acid)
Citric acid, a readily available and inexpensive biorenewable feedstock, can also be utilized for the synthesis of itaconic acid, which as discussed, is a direct precursor to this compound. rsc.org While the chemical synthesis of itaconic acid from citric acid is known, it is generally considered less economically and ecologically favorable for large-scale production compared to direct fermentation routes. rsc.org However, it represents a potential green chemistry pathway from a C6 to a C5 platform chemical.
The development of green and sustainable methods for producing platform chemicals and their derivatives is a central theme in modern chemistry. researchgate.net The use of biorenewable feedstocks like citric acid, coupled with efficient and environmentally friendly catalytic processes, is crucial for reducing our reliance on fossil fuels and moving towards a more sustainable chemical industry. acs.org
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route for this compound is dictated by factors such as desired yield, stereochemical purity, economic viability of catalysts, and the challenges associated with downstream processing. A comparative look at the prominent methods reveals distinct advantages and drawbacks for each.
The yield and selectivity are critical metrics for evaluating the effectiveness of a synthetic pathway. Different approaches to 3-MBL synthesis offer varying degrees of success in these areas.
One major industrial route involves the hydroformylation of precursors like 1,4-butenediol or its ester derivative, cis-1,4-diacetoxy butene, followed by oxidation. This method can achieve high substrate conversion, often exceeding 90%, particularly when using rhodium-based catalysts. The subsequent oxidation of the aldehyde intermediate to the lactone can also be highly selective; for instance, using a peracetic acid system can yield 3-MBL with 92% selectivity.
Another significant pathway is the selective hydrogenation of methyl-succinic acid. Using a ruthenium-triphos catalyst system at elevated temperatures (180°C), a combined yield of approximately 80% for the isomeric products 2- and 3-Methyl-γ-butyrolactone can be achieved. mpg.de The selectivity between the two isomers can be controlled by modifying reaction conditions. mpg.de
Table 1: Comparative Analysis of Synthetic Routes for this compound
| Synthetic Method | Starting Material(s) | Key Reaction(s) | Reported Yield | Reported Selectivity | Source(s) |
|---|---|---|---|---|---|
| Catalytic Hydroformylation/Oxidation | cis-1,4-diacetoxy butene | Hydroformylation, Oxidation | >90% substrate conversion | 92% selectivity in oxidation step | |
| Catalytic Hydrogenation | Methyl-succinic acid | Hydrogenation, Cyclization | ~80% combined yield of isomers | Controllable based on conditions | mpg.de |
| Chemoenzymatic Synthesis | Benzaldehyde, Valeric anhydride (B1165640) | Perkin condensation, Enzymatic resolution | 53% for condensation step | High enantioselectivity | core.ac.uk |
The catalyst is often the cornerstone of the synthetic process, heavily influencing both its efficiency and economic feasibility.
In the hydroformylation route, rhodium complexes such as RhH(CO)(PPh₃)₃ demonstrate superior activity and efficiency, enabling high conversion rates under relatively moderate pressures (e.g., 60 bar). However, rhodium is a precious metal, making catalyst cost and recovery critical economic factors. Alternative catalysts based on cobalt or palladium are less efficient and typically require more demanding conditions, such as pressures exceeding 100 bar, which can increase capital and operational costs.
For the hydrogenation of methyl-succinic acid, ruthenium-based phosphine (B1218219) catalysts have proven effective. mpg.de An economic evaluation of such processes suggests that a high catalyst productivity, with a turnover number (TON) in the range of 10⁵ mol of product per mol of ruthenium, would be necessary for the process to be commercially viable. mpg.de This highlights the importance of catalyst longevity and activity.
Enzymatic catalysts, such as lipases from Pseudomonas fluorescens or whole-cell systems like baker's yeast, offer unparalleled stereoselectivity. core.ac.uk While biocatalysts can be highly efficient under mild conditions, their application can be constrained by factors such as cost, stability, and the need for specific reaction media. core.ac.uknih.gov Lanthanide-based catalysts have also been explored for related lactone polymerizations but can be limited by their high price and the broad dispersity they may impart to polymer products. nih.gov
Table 2: Comparison of Catalysts Used in Lactone Synthesis
| Catalyst Type | Associated Method | Efficiency & Activity Notes | Cost & Productivity Considerations | Source(s) |
|---|---|---|---|---|
| Rhodium Complexes | Hydroformylation | Superior activity, >90% conversion. | High cost due to precious metal. | |
| Cobalt/Palladium Complexes | Hydroformylation | Less efficient, requires higher pressures (>100 bar). | Lower metal cost but higher operational cost. | |
| Ruthenium-Phosphine Complexes | Hydrogenation | Effective for dicarboxylic acid reduction. | High turnover number (~10⁵) required for economic feasibility. | mpg.de |
| Lipases / Baker's Yeast | Chemoenzymatic Resolution | High stereoselectivity under mild conditions. | Can have limitations in cost and operational stability. | core.ac.uk |
The formation of byproducts and the subsequent need for purification are significant practical challenges in chemical synthesis. In the synthesis of 3-MBL, each route presents unique issues.
The hydroformylation of butenediol derivatives proceeds through several intermediates, such as 3-(hydroxymethyl)tetrahydrofuran-2-ol, and requires a distinct oxidation step to form the final lactone, complicating the process flow.
In chemoenzymatic routes, the formation of "appreciable amounts of by-products" during certain chemical steps (like the Perkin condensation) is a noted issue, making chromatographic purification essential to isolate the desired compound. core.ac.uk
The hydrogenation of methyl-succinic acid primarily yields a mixture of 2- and 3-Methyl-γ-butyrolactone isomers. mpg.de The main purification challenge in this case is the efficient separation of these structurally similar isomers, which may require advanced separation techniques. Furthermore, in polymerizations of related lactones, side reactions, such as the formation of homopolymers at elevated temperatures, can occur, complicating the synthesis of desired copolymers. nih.govfrontiersin.org
Emerging Synthetic Strategies and Future Research Directions
Future research in the synthesis of this compound and related compounds is trending towards greater efficiency, sustainability, and stereochemical control. Key areas of development include advanced biocatalysis and the use of renewable feedstocks.
Renewable Feedstocks represent a paradigm shift away from petrochemical dependence. There is growing interest in developing synthetic routes from bio-based platform chemicals. For instance, levulinic acid and itaconic acid, both derivable from biomass, are promising starting materials for producing various butyrolactone derivatives. frontiersin.orgresearchgate.netresearchgate.net Adapting these green chemistry principles to the synthesis of 3-MBL could provide a more sustainable manufacturing process.
Tandem Catalysis , where multiple reaction steps are carried out in a single pot without isolating intermediates, offers a path to significantly improve process efficiency and reduce waste. tue.nl Future strategies could involve developing catalytic systems that can, for example, perform the hydrogenation of a bio-based precursor and subsequent lactonization in a one-pot process, streamlining the synthesis and improving atom economy. mpg.detue.nl
Chemical Reactivity and Mechanistic Studies of 3 Methylbutyrolactone
Lactone Ring-Opening Reactions
The strained five-membered ring of 3-methylbutyrolactone is susceptible to cleavage through various ring-opening reactions, a common characteristic of lactones. ontosight.ai These reactions are fundamental to its role as a synthetic intermediate and its behavior in biological systems.
Nucleophilic Attack Mechanisms
The lactone ring of this compound can act as an electrophile, making it a target for nucleophilic attack. This process is a critical step in many of its reactions. Nucleophiles such as amines or alcohols can react with the lactone under either acidic or basic conditions, leading to the opening of the ring and the formation of various derivatives. The specific products formed depend on the nucleophile used.
The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the lactone. This is often followed by the cleavage of the ester bond, resulting in a ring-opened product. This reactivity is harnessed in various synthetic applications. For instance, in the presence of diamines, this compound can undergo aminolysis to form diamides, particularly when the lactone is in excess. nih.govfrontiersin.org
Hydrolysis Pathways to 4-Methyl-4-hydroxybutanoic Acid
Under aqueous conditions, this compound can undergo hydrolysis to form 4-methyl-4-hydroxybutanoic acid. This reaction is a classic example of ester hydrolysis and can be catalyzed by either acids or bases. In biological systems, this hydrolysis can be facilitated by enzymes known as lactonases. The study of such enzyme-catalyzed hydrolysis is important for understanding metabolic pathways.
The hydrolysis process involves the addition of a water molecule across the ester bond. The reaction is reversible, but the equilibrium often favors the ring-opened hydroxy acid, especially under dilute conditions.
| Reaction | Product | Conditions |
| Hydrolysis | 4-Methyl-4-hydroxybutanoic Acid | Aqueous acid or base |
A data table summarizing the hydrolysis of this compound.
Aminolysis Reactions and Amide Formation
The reaction of this compound with ammonia (B1221849) or amines, known as aminolysis, results in the formation of amides. latech.edu This reaction involves the nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a stable amide bond. frontiersin.orglatech.edu For example, reaction with ammonia yields an amide. latech.edu
The aminolysis of γ-lactones like γ-valerolactone, a related compound, has been studied with diamines, leading to the formation of diamides when the lactone is in excess. nih.govfrontiersin.org This highlights the potential for this compound to be used in the synthesis of polyamides and other nitrogen-containing compounds. frontiersin.org
| Reactant | Product |
| Ammonia | Amide |
| Amine | Amide |
A data table illustrating the products of aminolysis reactions of this compound.
Oxidation Reactions
This compound can undergo oxidation reactions to yield various products, with the outcome depending on the oxidizing agent and reaction conditions.
Formation of Carboxylic Acids
Oxidation of this compound can lead to the formation of corresponding carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) and chromium trioxide are typically used for this transformation. Overoxidation, especially at higher temperatures (above 70°C), can also lead to the formation of carboxylic acids such as 4-methyl-4-hydroxybutanoic acid.
| Oxidizing Agent | Product |
| Potassium permanganate | Carboxylic Acid |
| Chromium trioxide | Carboxylic Acid |
A data table showing common oxidizing agents and the resulting product from the oxidation of this compound.
Baeyer-Villiger Oxidation as a Solvent and Reactant
This compound can serve as both a solvent and a reactant in Baeyer-Villiger oxidations. This reaction is significant for converting ketones into esters and is a valuable tool in the synthesis of fine chemicals and pharmaceuticals. researchgate.net The use of this compound in this context is considered a greener alternative to traditional solvents due to its lower toxicity and favorable boiling point.
In some instances, the Baeyer-Villiger oxidation of certain ketones, when catalyzed by Lewis acids like BF3·Et2O in the presence of an oxidizing agent like m-chloroperoxybenzoic acid (MCPBA), can be followed by fragmentation that yields this compound as one of the products. researchgate.netnih.govsigmaaldrich.cnresearchgate.net
Mechanistic Aspects in Steroidal Ketone Fragmentations
This compound emerges as a key fragmentation product during the Baeyer-Villiger oxidation of specific spiroketalic steroidal ketones, such as 23-oxosapogenins. nih.govresearchgate.net This reaction is typically conducted using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) and is catalyzed by a Lewis acid, notably boron trifluoride etherate (BF₃·Et₂O). nih.govresearchgate.net
The mechanism involves an initial equilibration between the 23-oxosapogenins and their isomeric 22-oxo-23-spiroketals. nih.gov The subsequent Baeyer-Villiger type oxidation is followed by a fragmentation of the steroidal structure. nih.govresearchgate.net This fragmentation pathway yields two principal products: dinorcholanic lactones and this compound. nih.govresearchgate.net The regioselectivity and reaction rates of this process are influenced by the stereochemistry of the starting steroid (specifically at the C-25 position, i.e., 25R or 25S series) and the conformational preferences of the transient Criegee intermediate formed during the oxidation. researchgate.net
| Reaction Component | Description |
| Substrate | 23-Oxosapogenins (spiroketalic steroidal ketones) nih.gov |
| Reagents | m-CPBA (meta-chloroperoxybenzoic acid) nih.gov |
| Catalyst | BF₃·Et₂O (Boron trifluoride etherate) nih.govresearchgate.net |
| Reaction Type | Baeyer-Villiger Oxidation followed by Fragmentation nih.govresearchgate.net |
| Products | Dinorcholanic lactones and this compound nih.gov |
Reduction Reactions
As a cyclic ester (lactone), this compound can undergo reduction reactions to yield alcohols. These transformations typically involve the cleavage of the ester bond and the reduction of the carbonyl group.
Conversion to Corresponding Alcohols, e.g., 4-Methyl-1,4-butanediol
Conversely, 1,4-butanediol (B3395766) can act as a hydrogen donor in certain transfer hydrogenation reactions, where it is oxidized to form the thermodynamically stable γ-butyrolactone, highlighting the chemical relationship between these two compounds. nih.gov
Substitution Reactions and Derivative Formation
The lactone ring of this compound is susceptible to nucleophilic attack, leading to ring-opening substitution reactions that form various derivatives. These reactions are fundamental to the chemical utility of lactones, allowing for their conversion into a range of acyclic compounds. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles.
Common substitution reactions include:
Hydrolysis: In the presence of water (under acidic or basic conditions), the lactone ring opens to yield 4-hydroxy-2-methylbutanoic acid. latech.edu
Aminolysis: Reaction with ammonia or primary/secondary amines results in the formation of the corresponding amides. latech.edu
These nucleophilic acyl substitution reactions proceed via a tetrahedral intermediate, which then collapses to expel the alkoxide portion of the ester as a leaving group, resulting in the ring-opened product.
Polymerization Reactions
While this compound itself is not the most common monomer, closely related α-methylene-γ-butyrolactone (MBL) derivatives are highly reactive in polymerization reactions due to their exocyclic double bond. frontiersin.orgresearchgate.net These monomers can undergo polymerization through several mechanisms, including radical, anionic, and coordination pathways. frontiersin.org The resulting polymers contain pendant lactone rings and are noted for their high glass transition temperatures (Tg > 195°C), which imparts good thermal stability. frontiersin.org
Chain-Growth Polymerization Mechanisms
The polymerization of MBL derivatives primarily proceeds via a chain-growth mechanism, where monomer units add sequentially to a growing polymer chain. frontiersin.orglibretexts.org This process is characterized by distinct initiation, propagation, and termination steps. libretexts.org The exocyclic double bond, structurally similar to that in methacrylates, is highly susceptible to attack by initiating species, making it well-suited for chain-growth polymerization. frontiersin.org
Radical Polymerization: Atactic and Syndiotactic Control
Radical polymerization is a common method for polymerizing MBL-type monomers. frontiersin.org This process is typically initiated by radical initiators like peroxides or azo compounds that decompose upon heating to generate active radical species. libretexts.org
The stereochemical control (tacticity) of the resulting polymer chain is a critical aspect of these reactions. For the parent poly(α-methylene-γ-butyrolactone), free-radical polymerization results in a polymer that is primarily atactic , meaning the pendant lactone rings are randomly oriented along the polymer backbone. frontiersin.org However, studies report a "slight preponderance of syndiotactic placements." frontiersin.orgSyndiotactic placement refers to a regular, alternating arrangement of the pendant groups on opposite sides of the polymer chain. This lack of strong stereocontrol is common in radical polymerizations where the approaching monomer adds to a planar radical center with less facial bias compared to other polymerization methods. nih.gov
| Polymerization Parameter | Description |
| Monomer Family | α-Methylene-γ-butyrolactone (MBL) frontiersin.org |
| Polymerization Type | Radical Chain-Growth frontiersin.orglibretexts.org |
| Initiators | Peroxides, Azo compounds libretexts.org |
| Resulting Tacticity | Primarily atactic, with a slight tendency toward syndiotactic placement frontiersin.org |
| Polymer Property | High Glass Transition Temperature (Tg > 195°C) frontiersin.org |
Anionic Polymerization
The anionic polymerization of α-methylene-γ-butyrolactone (MBL) has been explored as a method to create well-defined polymers. researchgate.net However, achieving a well-controlled polymerization of MBL can be challenging due to the poor solubility of the resulting polymer, poly(α-methylene-γ-butyrolactone) (PMBL), in common organic solvents, which often leads to a heterogeneous reaction system. researchgate.net The use of amide-based solvents can facilitate a homogeneous reaction. researchgate.net
Research into the living anionic polymerization of MBL has demonstrated that the stereoregularity of the polymer can be influenced by the reaction temperature. frontiersin.org For instance, a decrease in polymerization temperature from 0°C to -78°C was found to increase the isotacticity of PMBL to 75%. frontiersin.org Despite this increase, the level of isotacticity was not sufficient to induce crystallization. frontiersin.org More recent studies have investigated the use of ambiphilic silicon propagating species for the living polymerization of MBL and γ-methyl-α-methylene-γ-butyrolactone (γ-MMBL). frontiersin.org These polymerizations were observed to follow zero-order kinetics. frontiersin.org In the case of γ-MMBL, quantitative conversions were achieved within 10 minutes, resulting in a polymer with a narrow dispersity. frontiersin.org
Zwitterionic Polymerization
Zwitterionic polymerization represents another pathway for the polymerization of this compound and its derivatives. nih.govresearchgate.net This type of polymerization is characterized by the presence of both a positive and negative charge within the same propagating species. d-nb.info While the general concept of zwitterionic polymerization is established for various monomers, specific detailed studies focusing solely on the zwitterionic polymerization of this compound are less common in readily available literature. However, the formation of zwitterionic intermediates has been proposed in certain organocatalytic polymerizations. For example, N-heterocyclic carbenes (NHCs) can act as Lewis bases to generate zwitterionic intermediates in the polymerization of certain lactones. researchgate.net
Group-Transfer Polymerization
Group-transfer polymerization (GTP) is a controlled polymerization method that has been applied to α-methylene-γ-butyrolactones. researchgate.netthechengroupatcsu.orgresearchgate.net This technique allows for the synthesis of polymers with well-defined architectures. For instance, GTP has been utilized to create triblock copolymers with a soft poly(n-butyl acrylate) middle block and hard outer blocks of poly(α-methylene-γ-butyrolactone) (PMBL) or random copolymers of PMBL and poly(methyl methacrylate). researchgate.net
Organocatalytic Polymerization
Organocatalytic polymerization offers a metal-free approach to polymerize renewable monomers like this compound derivatives. nih.govresearchgate.net N-heterocyclic carbenes (NHCs) and superbases have been identified as effective organic catalysts for the polymerization of multifunctional γ-butyrolactones. researchgate.net The complexity of the reaction and the resulting polymer structure can vary significantly depending on the specific monomer and catalyst used. researchgate.net
For instance, the polymerization of dihydrofuran-2(3H)-one (FO), a related bifunctional monomer, with an NHC catalyst leads to a vinyl-addition polymer. researchgate.net In contrast, the reaction of base catalysts with methyl-substituted derivatives like 3-methylfuran-2(5H)-one (3-MFO) and 5-methylfuran-2(5H)-one (5-MFO) predominantly yields trimers and dimers, respectively. researchgate.net The polymerization of more complex, trifunctional monomers such as 3-(hydroxymethyl) furan-2(5H)-one (3-HMFO) and β-hydroxy-α-methylene-γ-butyrolactone (βHMBL) results in branched copolymers with intricate structures due to multiple reaction pathways. researchgate.net
The phosphazene superbase, t-Bu-P4, has been shown to directly initiate the high-speed polymerization of γ-methyl-α-methylene-γ-butyrolactone (MMBL) without the need for a co-initiator. rsc.org This polymerization is remarkably rapid, achieving quantitative monomer conversion in a short time even at low catalyst loadings. rsc.org Mechanistic studies suggest that the process involves initiation via proton abstraction from the monomer, followed by rapid chain propagation through conjugate addition of the enolate anion, and chain termination via chain transfer to the monomer. rsc.org
Coordination Polymerization: Lanthanum-Based Catalysts
Lanthanide-based catalysts, particularly those involving lanthanum, have demonstrated significant utility in the coordination polymerization of butyrolactone-based monomers. nih.govnih.gov These catalysts are effective in promoting both vinyl-addition polymerization (VAP) and ring-opening polymerization (ROP) of monomers like α-methylene-γ-butyrolactone (MBL). researchgate.net The chemoselectivity of the polymerization, determining whether VAP, ROP, or a crossover between the two occurs, can be controlled by adjusting the ratio of the lanthanum catalyst to an alcohol initiator (La/ROH). nih.govresearchgate.net
For example, using a La[N(SiMe3)2]3/ROH system, a higher alcohol content (La/ROH ratio of 1/3) favors ROP, leading to a linear polyester (B1180765). nih.govfrontiersin.org At a lower alcohol content (La/ROH of 1/2), both ROP and VAP occur, resulting in a cross-linked polymer. nih.govfrontiersin.org Further increasing the proportion of the lanthanum catalyst leads to the formation of a homopolymer via vinyl-addition. nih.govfrontiersin.org This control over the polymerization pathway allows for the synthesis of diverse polymeric materials, including degradable and recyclable polyesters. researchgate.net
Lanthanum-based catalysts are also effective for the copolymerization of MBL with other lactones, such as ε-caprolactone (CL). nih.govfrontiersin.org Catalysts like La[N(SiMe3)2]3, Sm[N(SiMe3)2]3, and Nd[N(SiMe3)2]3 are suitable for ROP copolymerization via a coordination-insertion mechanism, owing to the high Lewis acidity and coordination number of the lanthanide center and the high nucleophilicity of the ligand. nih.govfrontiersin.org
Ring-Opening Polymerization (ROP)
Ring-opening polymerization (ROP) is a crucial method for producing biodegradable aliphatic polyesters from cyclic lactones. icm.edu.pl While the ROP of the parent γ-butyrolactone (γ-BL) is thermodynamically challenging, its derivatives, including this compound, can undergo ROP, particularly when copolymerized with other monomers. icm.edu.pl The five-membered ring of these lactones allows for their copolymerization via ROP to yield polyesters with preserved methylene (B1212753) functionality. nih.gov
The success of ROP of γ-butyrolactone derivatives is often dependent on the catalyst system and reaction conditions. Common ROP catalysts such as tin(II) 2-ethylhexanoate (B8288628) [Sn(Oct)2], titanium(IV) n-butoxide, and Novozym 425 have been found to be inactive for the homopolymerization of α-methylene-γ-butyrolactone (MBL). nih.govicm.edu.pl However, copolymerization with monomers like ε-caprolactone (CL) can be achieved using specific catalysts. nih.govicm.edu.pl
Recently, the first successful ROP homopolymerization of MBL was reported, yielding a fully functional polyester with a number-average molecular weight (Mn) up to 21 kg/mol . icm.edu.pl This was achieved using yttrium or lanthanum-based catalysts at low temperatures (-60 °C). icm.edu.pl The resulting polyester can be chemically recycled back to its monomer. researchgate.net
Coordination-Insertion Mechanism
The coordination-insertion mechanism is a predominant pathway in the ring-opening polymerization (ROP) of lactones, including derivatives of this compound, particularly when metal-based catalysts are employed. nih.govicm.edu.pl This mechanism generally involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond. nih.gov
In the context of this compound derivatives like α-methylene-γ-butyrolactone (MBL), lanthanum-based catalysts are particularly effective in promoting ROP via this mechanism. nih.govicm.edu.pl For instance, in a system using La[N(SiMe3)2]3 and an alcohol (ROH), the active initiator is believed to be La-OR, which is formed through a ligand-exchange reaction. icm.edu.pl The polymerization proceeds with the coordination of the MBL monomer to the lanthanum center, followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon of the lactone, leading to ring opening and insertion of the monomer into the La-O bond. nih.govicm.edu.pl
The ratio of the lanthanum catalyst to the alcohol initiator plays a critical role in directing the polymerization pathway. nih.govfrontiersin.org A specific ratio (e.g., La/ROH = 1/3) favors the coordination-insertion ROP, resulting in the formation of a linear polyester. nih.govfrontiersin.org This mechanism has also been proposed for the copolymerization of MBL with ε-caprolactone (CL) using catalysts such as bismuth(III) trifluoromethanesulfonate. icm.edu.pl
Monomer-Activated Mechanism
In the realm of polymerization, different mechanisms can be at play. One such mechanism is the monomer-activated mechanism. Research has described the copolymerization of MBL with ε-caprolactone (CL) proceeding through two distinct pathways: a coordination-insertion mechanism and a monomer-activated mechanism. nih.govfrontiersin.orgfrontiersin.org This highlights the versatility of lactone monomers in polymerization processes.
Control over Chemoselectivity (VAP, CLP, ROP)
The polymerization of bifunctional monomers like α-methylene-γ-butyrolactone (MBL) presents a challenge in controlling the reaction pathway. MBL contains both a reactive exocyclic double bond and a stable five-membered lactone ring. nih.gov Historically, polymerization of MBL has predominantly resulted in vinyl-addition polymerization (VAP), yielding P(MBL)VAP. nih.govresearchgate.net
However, recent advancements have demonstrated the ability to control the chemoselectivity of MBL polymerization, leading to three distinct types of polymers:
P(MBL)VAP (Vinyl-Addition Polymerization): This is the conventional product formed through the polymerization of the exocyclic double bond. nih.gov
P(MBL)ROP (Ring-Opening Polymerization): Through specific thermodynamic, catalytic, and processing conditions, the ring-opening polymerization of MBL has been achieved, producing an unsaturated polyester. nih.gov
P(MBL)CLP (Cross-Linked Polymer): A third pathway involves a crossover between VAP and ROP, resulting in a cross-linked polymer structure. nih.gov
The key to controlling these pathways lies in adjusting the ratio of the catalyst (Lanthanum-based) to the initiator (alcohol). nih.govresearchgate.net This control over chemoselectivity opens up possibilities for tailoring the properties of the resulting polymers for various applications. frontiersin.orgnih.gov
Degradable Polyesters and Recyclability
A significant outcome of achieving ring-opening polymerization (ROP) of MBL is the production of degradable polyesters. nih.gov The resulting P(MBL)ROP is not only degradable but can also be chemically recycled back to its monomer form, which is a crucial aspect for developing sustainable polymers. nih.govresearchgate.net This aligns with the growing demand for a circular economy for plastics, where materials can be reused and repurposed, minimizing waste and environmental impact. nih.gov The development of degradable and recyclable polyesters from bio- and waste-sourceable monomers is a key area of research. nih.govresearchgate.net
Copolymerization Studies with Other Monomers (e.g., MMA, Styrene)
The copolymerization of MBL and its derivatives with other conventional monomers has been explored to create polymers with a range of properties. Free-radical copolymerizations of MBL with monomers such as methyl methacrylate (B99206) (MMA) and styrene (B11656) have been studied. nih.govfrontiersin.orgfrontiersin.org In these copolymerizations, MBL often exhibits higher reactivity ratios compared to the comonomers. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
For instance, the copolymerization of γ-methyl-α-methylene-γ-butyrolactone (MeMBL), a derivative of MBL, with styrene and MMA has been investigated. acs.org The reactivity ratios indicated a preferential incorporation of MeMBL into the copolymer chains. acs.org Similarly, MBL has been copolymerized with other monomers like n-butyl acrylate (B77674) (BA). nih.govfrontiersin.org These studies demonstrate the potential to incorporate the unique structural features of MBL into a variety of polymer backbones, thereby modifying their thermal and mechanical properties. researchgate.netresearchgate.net
Properties of Poly(this compound) (PMBL)
While the focus has largely been on the polymerization of MBL, the properties of the resulting polymer, poly(α-methylene-γ-butyrolactone) (PMBL), and its derivatives have been characterized.
Poly(α-methylene-γ-butyrolactone) (PMBL) prepared through radical polymerization is an amorphous polymer. nih.govfrontiersin.org A key characteristic of PMBL is its high glass transition temperature (Tg), which is reported to be around 195°C. nih.govfrontiersin.orgresearchgate.net This high Tg indicates significant structural rigidity in the polymer chains. researchgate.net Furthermore, PMBL exhibits good thermal stability, withstanding temperatures up to approximately 320°C. nih.govfrontiersin.org This thermal resilience makes it a candidate for applications requiring high-temperature performance. researchgate.netresearchgate.net
The solubility of PMBL is somewhat limited. It generally shows poor solubility in common organic solvents. nih.govfrontiersin.org However, it is soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). nih.govfrontiersin.orgresearchgate.net The solubility of polymers derived from MBL derivatives can be influenced by factors such as the chirality of the monomer. nih.govfrontiersin.org For example, racemic poly(γ-MMBL) is soluble in a wider range of common organic solvents, whereas the polymer derived from a chiral lactone exhibits poor solubility due to the formation of a highly isotactic polymer. nih.govfrontiersin.org
Post-Polymerization Modifications and Cross-linking
Post-polymerization modification is a powerful technique for introducing functional groups into polymers that may not be achievable through direct polymerization. rsc.org This approach allows for the synthesis of a wide array of functional polymers from a single, readily available parent polymer.
In the context of polymers derived from α-methylene-γ-butyrolactone (MBL) and its derivatives, the pendant lactone ring and, in some cases, preserved double bonds offer reactive sites for various chemical transformations. researchgate.netfrontiersin.org These modifications can be used to alter the polymer's properties, such as solubility, thermal characteristics, and reactivity, or to introduce specific functionalities for applications like drug delivery or the creation of hydrogels. researchgate.net
One notable modification involves the hydrolysis of the lactone ring to yield water-soluble polymers. frontiersin.org This transformation is particularly useful for biomedical applications where aqueous solubility is a prerequisite. Additionally, the pendant lactone ring can be attacked by amines, leading to the formation of functional poly(amidoamines). The properties of these resulting polymers can be fine-tuned by selecting different amine structures. researchgate.net
Cross-linking is a specific type of post-polymerization modification that involves creating a three-dimensional network structure within the polymer. youtube.com This process significantly enhances the mechanical properties, thermal stability, and solvent resistance of the material. youtube.commdpi.com For polymers derived from MBL, cross-linking can be achieved through several pathways. If the polymerization process preserves the exocyclic double bond, these sites can be utilized for subsequent radical copolymerization in the presence of a cross-linking agent to form hydrogels. researchgate.net These hydrogels can exhibit a high degree of swelling and tunable characteristics. researchgate.net
Furthermore, a crossover propagation between vinyl-addition polymerization (VAP) and ring-opening polymerization (ROP) of MBL can lead to a cross-linked polymer, denoted as P(MBL)CLP. researchgate.net The formation of this cross-linked structure can be controlled by adjusting the catalyst to initiator ratio during polymerization. researchgate.net
The table below summarizes different post-polymerization modifications and cross-linking strategies for polymers derived from butyrolactone monomers.
| Monomer | Modification/Cross-linking Strategy | Resulting Structure/Material | Key Features |
| α-Methylene-γ-butyrolactone (MBL) | Hydrolysis of lactone ring | Water-soluble polymer | Increased hydrophilicity |
| α-Methylene-γ-butyrolactone (MBL) | Aminolysis of lactone ring | Functional poly(amidoamines) | Tunable properties based on amine structure |
| α-Methylene-γ-butyrolactone (MBL) | Radical copolymerization with cross-linker | Hydrogel | High degree of swelling, tunable properties |
| α-Methylene-γ-butyrolactone (MBL) | Crossover VAP/ROP | Cross-linked polymer (P(MBL)CLP) | Enhanced mechanical and thermal properties |
| Poly(caprolactone) (PCL) derivatives | Michael addition reaction | Biodegradable networks | High gel content, tunable thermomechanical properties. elsevierpure.com |
| Poly(caprolactone fumarate) (PCLF) | Photo-cross-linking | Cross-linked PCLF networks | Controllable mechanical properties via crystallinity and cross-linking density. nih.gov |
Computational Chemistry and Theoretical Studies on Reaction Mechanisms
Computational chemistry and theoretical studies have become indispensable tools for elucidating the intricate mechanisms of chemical reactions involving this compound and its derivatives. These studies provide a molecular-level understanding of reaction pathways, transition states, and the factors governing selectivity, which can be challenging to determine through experimental methods alone.
For instance, in the polymerization of α-methylene-γ-butyrolactone (MBL), computational studies have provided a theoretical foundation for understanding the three distinct polymerization pathways: vinyl-addition polymerization (VAP), ring-opening polymerization (ROP), and a crossover pathway leading to a cross-linked polymer (P(MBL)CLP). researchgate.net These studies have shed light on the origins of the chemoselectivity observed and how it can be controlled by modulating the catalyst and initiator system. researchgate.net
Theoretical investigations have also been instrumental in understanding the copolymerization behavior of MBL derivatives. For example, density functional theory (DFT) has been employed to study the organocatalytic asymmetric Michael addition of aldehydes to 2-furanones, a reaction relevant to the functionalization of butyrolactone structures. researchgate.net
Unimolecular Decomposition and Decarboxylation Pathways
The unimolecular decomposition of cyclic ketones, including derivatives of butyrolactone, has been a subject of theoretical and experimental investigation. Thermal decomposition of 3-methylcyclobutanone in the gas phase has been shown to yield propene and ketene (B1206846) through a process that is likely unimolecular. rsc.org The kinetics of such reactions can be studied to understand the nature of the activated complexes involved. rsc.org
In the context of flavor chemistry, the formation of volatile compounds from the thermal degradation of amino acids is a relevant area of study. For example, the amino acid leucine (B10760876) can undergo deamination and decarboxylation to produce 3-methylbutanal, a compound structurally related to this compound. nih.gov While not a direct study of this compound, this illustrates the types of decomposition pathways that can be investigated.
Theoretical studies on the unimolecular decomposition of related esters, such as 3-methylbutenoate, have been conducted to understand the reaction pathways and product distributions. researchgate.net These computational approaches can provide valuable insights into the potential decomposition mechanisms of this compound, including decarboxylation pathways, which are fundamental to understanding its thermal stability and reactivity.
The table below outlines key areas where computational chemistry has been applied to study the reactivity of butyrolactone derivatives.
| Area of Study | Computational Method | Key Findings | Reference |
| Polymerization of MBL | Computational Studies | Provided theoretical basis and mechanistic understanding of VAP, ROP, and cross-linking pathways. | researchgate.net |
| Functionalization of Butyrolactones | Density Functional Theory (DFT) | Elucidated mechanisms of organocatalytic asymmetric Michael additions. | researchgate.net |
| Thermal Decomposition of Cyclic Ketones | Kinetic Studies | Determined the unimolecular nature and Arrhenius parameters for the decomposition of 3-methylcyclobutanone. | rsc.org |
| Unimolecular Decomposition of Esters | Theoretical Studies | Investigated decomposition pathways and product yields for compounds like 3-methylbutenoate. | researchgate.net |
Biological Activities and Mechanistic Insights of 3 Methylbutyrolactone
Enzyme Interaction and Hydrolysis Studies
Model Compound for Lactone Hydrolysis
3-Methylbutyrolactone (3-MBL) serves as a significant model compound for the scientific investigation of enzyme-catalyzed lactone hydrolysis. The study of how enzymes break down lactone rings, like the one in 3-MBL, is fundamental to understanding broader metabolic processes involving these types of molecules. As a relatively simple γ-lactone, its structure allows researchers to examine the mechanisms of enzymatic action in a controlled manner. wikipedia.org In biological systems, the hydrolysis of 3-MBL results in the formation of 4-methyl-4-hydroxybutanoic acid, which can subsequently be integrated into other metabolic pathways. The electrophilic nature of the lactone ring makes it a target for nucleophilic attack, a critical step in many of its biological reactions and a key focus of hydrolysis studies. Theoretical investigations, often using density functional theory (DFT), compare the hydrolysis mechanisms of compounds like 3-MBL to other lactones, such as γ-butyrolactone, to understand how structural differences influence reaction pathways under various conditions. nih.gov
Relevance to Metabolic Pathways
The study of 3-MBL's hydrolysis is directly relevant to understanding metabolic pathways where lactones are intermediates. The enzymatic opening of the lactone ring is a crucial step that can initiate a cascade of subsequent biochemical transformations. nih.gov For instance, the degradation of amino acids can lead to the formation of various volatile compounds, and the metabolic pathways involved can include lactone intermediates. mdpi.com Furthermore, research into the metabolic consequences of gut microbiome alterations has shown that microbiota can influence host metabolism, including central carbon metabolism and the metabolism of amino acids like glutamine and tryptophan. nih.govplos.org Metabolomics, the comprehensive study of metabolites, helps to characterize the precise metabolic shifts, such as the production of 3-MBL, that occur in response to biological perturbations like changes in gut flora. nih.gov
Interaction with Specific Enzymes (e.g., α-glucosidase)
Research has highlighted the interaction of this compound with specific enzymes, most notably α-glucosidase. In vitro studies have demonstrated that 3-MBL can inhibit α-glucosidase, an enzyme crucial for breaking down carbohydrates into absorbable glucose. This inhibitory action suggests a potential role for 3-MBL in the modulation of carbohydrate metabolism and glycemic control. α-glucosidase inhibitors are a class of antidiabetic drugs that work by delaying carbohydrate digestion and absorption, thereby managing postprandial blood glucose levels. nih.gov The interaction of inhibitors with bacterial α-glucosidases in the gut microbiota is also a subject of study, revealing potential for unintended cross-interactions of host-targeted drugs. nih.gov
Table 1: Summary of this compound Enzyme Interactions
| Enzyme | Interaction Type | Observed Effect | Potential Relevance |
| Lactone Hydrolases | Substrate | Hydrolysis to 4-methyl-4-hydroxybutanoic acid | Model for studying metabolic pathways involving lactones |
| α-Glucosidase | Inhibition | Inhibition of enzyme activity in vitro | Modulation of carbohydrate metabolism and glycemic control |
Onco-Protective Effects and Carcinogenesis Modulation
Correlation with Elevated Metabolite Levels in Specific Models (e.g., Atm-deficient mice)
Studies utilizing Ataxia-telangiectasia mutated (Atm)-deficient mice, a model for increased susceptibility to cancer, have identified this compound as a potentially onco-protective metabolite. nih.govplos.org Research has shown that urinary levels of 3-MBL were significantly elevated in Atm-deficient mice that possessed a restricted intestinal microbiota. nih.govnih.gov This elevation was observed alongside other metabolites known to have onco-protective properties, such as kynurenic acid and 3-methyladenine. nih.govnih.govlabroots.com Ataxia telangiectasia (A-T) is a genetic disorder associated with a high incidence of lymphoid malignancies, and the Atm-deficient mouse model is used to study the mechanisms underlying this increased cancer risk. nih.govplos.org The findings suggest a correlation between these elevated metabolites and a decrease in carcinogenesis, potentially through the attenuation of cancer-promoting signaling pathways. plos.org
Influence of Intestinal Microbiota on Metabolic Profiles
The composition of the intestinal microbiota has a profound influence on the metabolic profiles of the host, which can in turn modulate carcinogenesis. nih.govplos.orgnih.gov In studies with Atm-deficient mice, a direct link was established between the type of gut microbiota and the levels of onco-protective metabolites like 3-MBL. nih.gov Mice with a "restricted microbiota" (RM), characterized by a higher abundance of beneficial bacteria like Lactobacillus johnsonii, showed elevated levels of 3-MBL compared to mice with a "conventional microbiota" (CM). nih.govlabroots.com This shift in the metabolic profile, influenced by the gut bacteria, was associated with an alleviation of a glycolytic phenotype, a metabolic state often linked with cancer. plos.orgnih.gov These results indicate that the gut microbiome can directly influence host metabolism, leading to an altered phenotype that may be less susceptible to tumor development. nih.govplos.org The manipulation of microbial composition is therefore suggested as a potential strategy to prevent or reduce cancer susceptibility. plos.org
Table 2: Research Findings in Atm-Deficient Mice Models
| Mouse Model | Microbiota Type | Key Metabolite Change | Observed Correlation |
| Atm-deficient (Atm-KO) | Restricted Microbiota (RM) | Elevated urinary levels of this compound nih.govplos.org | Associated with onco-protective phenotype and decreased carcinogenesis nih.govplos.org |
| Wild Type (WT) | Restricted Microbiota (RM) | Elevated urinary levels of this compound nih.govplos.org | Onco-protective effect observed independent of genotype plos.org |
| Atm-deficient (Atm-KO) | Conventional Microbiota (CM) | Lower levels of this compound compared to RM mice nih.gov | Higher cancer susceptibility compared to RM mice plos.org |
| Wild Type (WT) | Conventional Microbiota (CM) | Lower levels of this compound compared to RM mice nih.gov | Higher cancer susceptibility compared to RM mice plos.org |
Antioxidant Activity
This compound has demonstrated potential antioxidant properties by mitigating the harmful effects of oxidative stress. This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS).
Inhibition of Reactive Oxygen Species (ROS) Production
Research indicates that this compound and its derivatives may play a role in inhibiting the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause significant damage to cell structures, including lipids, proteins, and DNA. The accumulation of ROS can lead to oxidative stress, a condition implicated in various diseases. By inhibiting ROS production, this compound contributes to cellular protection. Some butyrolactone compounds, for instance, are believed to exert their antioxidant effects through the presence of hydroxyphenyl groups which can donate hydrogen ions to neutralize free radicals. ontosight.ai
Protection Against Oxidative Stress and Cytotoxicity
The antioxidant activity of this compound is linked to its ability to protect cells from oxidative stress and subsequent cytotoxicity. Oxidative stress arises from an imbalance between the generation of ROS and the biological system's capacity to neutralize these reactive intermediates. imrpress.com This imbalance can lead to cellular damage and, ultimately, cell death (cytotoxicity). nih.gov By curbing ROS production, this compound helps to alleviate oxidative stress, thereby protecting cells from its damaging consequences.
Antimicrobial and Antifungal Properties
This compound has been investigated for its ability to inhibit the growth of various microorganisms, including bacteria and fungi.
Inhibition of Microorganism Growth
Studies have shown that this compound has the potential to inhibit the growth of certain microorganisms. ontosight.ai This broad-spectrum activity is a subject of ongoing research to fully understand its mechanisms and potential applications.
Studies on Specific Fungal Strains (e.g., Aspergillus sp.)
Derivatives of butyrolactone have been identified from fungal species such as Aspergillus terreus and have demonstrated antifungal activity. For example, two new butyrolactone I derivatives isolated from A. terreus were active against Aspergillus fumigatus. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were 16.00 µg/mL and 32.00 µg/mL, respectively. nih.gov Another study isolated butyrolactols A and B from Streptomyces rochei, with butyrolactol A showing good antifungal activity against Aspergillus fumigatus. nih.gov
Fungi are a significant source of bioactive compounds, and endophytes from the genus Aspergillus have been shown to produce a variety of metabolites with antifungal properties. rsc.org
Antibacterial Activity Against Gram-Negative Bacteria (e.g., Staphylococcus aureus, E. coli, K. pneumoniae, P. aeruginosa)
Research has explored the antibacterial effects of this compound and its derivatives against several pathogenic bacteria. A butyrolactone derivative, 2-O-methylbutyrolactone, produced by the endophytic fungus Aspergillus flavipes, exhibited antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for both E. coli and K. pneumoniae, and 64 µg/mL for P. aeruginosa. mdpi.com Another related compound, methylbutyrolactone I, showed activity against K. pneumoniae with a MIC value of 32 μg/mL. rsc.org
While some studies have shown moderate antibacterial activity of certain extracts containing butyrolactone derivatives against both Gram-positive and Gram-negative bacteria, others have reported weak or no activity. researchgate.netmsptm.org For instance, some butyrolactone compounds showed no antifungal activity against certain yeast-like fungi. researchgate.net The antibacterial activity can be influenced by the specific compound and the bacterial strain being tested.
Table 1: Antibacterial Activity of this compound and its Derivatives
| Compound/Extract | Bacterial Strain | Activity | MIC (µg/mL) | Source |
| 2-O-methylbutyrolactone | E. coli | Active | 32 | mdpi.com |
| 2-O-methylbutyrolactone | K. pneumoniae | Active | 32 | mdpi.com |
| 2-O-methylbutyrolactone | P. aeruginosa | Active | 64 | mdpi.com |
| methylbutyrolactone I | K. pneumoniae | Active | 32 | rsc.org |
Mechanisms of Antimicrobial Action
The antimicrobial properties of butyrolactones, including this compound, are an area of active research. ontosight.ai While studies have indicated the potential for this compound to inhibit the growth of certain microorganisms, the precise mechanisms of its action are still being elucidated. ontosight.ai Research into related butyrolactone compounds offers some insights into possible pathways. For instance, the antimicrobial efficacy of some butyrolactones is thought to be associated with specific structural features, such as the presence of a methylene (B1212753) group, which may be a key factor in their antibacterial activities. researchgate.net
Gut microbial metabolites, a category that can include butyrolactones, exert antimicrobial effects through several general mechanisms. nih.gov These include the direct inhibition of surrounding bacteria by producing toxic metabolites, competing for nutrients and space along the mucus layer, and modulating the host's immune responses to favor the control of pathogenic microorganisms. nih.gov Some commensal bacteria, like certain Lactobacillus species, are known to produce reactive oxygen species that can kill pathogenic microbes. nih.gov Although this compound has been identified as a metabolite from Lactobacillus johnsonii, its specific contribution to direct antimicrobial action versus its other biological roles is a subject for further investigation. nih.gov
Table 1: Proposed Antimicrobial Mechanisms of Butyrolactone-Related Compounds
| Proposed Mechanism | Description | Source(s) |
|---|---|---|
| Structural Features | The presence of a methylene group in the butyrolactone structure is suggested to be a key factor in its antibacterial activity against pathogens like E. coli. | researchgate.net |
| Direct Inhibition | As microbial metabolites, butyrolactones may directly inhibit the growth and colonization of pathogenic bacteria. | nih.gov |
| Nutrient Competition | Part of the gut microbiota's defense includes outcompeting pathogens for available nutrients and space. | nih.gov |
| Immune Modulation | Microbial metabolites can trigger host immune responses, such as the secretion of antimicrobial peptides, to control pathogenic microbes. | nih.gov |
Anti-inflammatory Activity
The anti-inflammatory potential of the butyrolactone class of compounds is well-documented. ontosight.aiontosight.ai Diverse natural and synthetic butyrolactones have been evaluated for their ability to mitigate inflammatory responses. mdpi.com The structural unit of α-methylene-γ-butyrolactone (MBL), which is closely related to this compound, is found in various natural products that exhibit anti-inflammatory properties. frontiersin.org In fact, this α-methylene-γ-butyrolactone moiety is considered a conserved feature in many anti-inflammatory sesquiterpene lactones. nih.gov
Studies on specific butyrolactone derivatives have demonstrated significant anti-inflammatory effects. For example, the compound KME-4, an α-(3,5-di-t-butyl-4-hydroxybenzylidene)-gamma-butyrolactone, has shown potent anti-inflammatory and analgesic activity in rat models of inflammation. nih.gov Furthermore, metabolites from gut microbes, such as the this compound produced by Lactobacillus johnsonii, have been reported to reduce inflammation, highlighting the direct relevance of this specific compound to anti-inflammatory processes. nih.gov The mechanisms underlying these effects are varied and can include the modulation of key signaling pathways involved in the inflammatory cascade, such as the NF-κB pathway. mdpi.com
Potential Inhibition of Pro-inflammatory Cytokines
A key mechanism through which butyrolactones may exert their anti-inflammatory effects is by inhibiting the production of pro-inflammatory cytokines. ontosight.ai These signaling molecules are crucial mediators of the inflammatory response. Research has shown that certain butyrolactone derivatives can effectively suppress the release of these cytokines. For instance, a derivative of biyouyanagin demonstrated anti-inflammatory action by inhibiting the production of cytokines induced by lipopolysaccharide (LPS). mdpi.com
Further evidence comes from studies on plant extracts containing butyrolactone structures. One such study revealed the capacity to inhibit the release of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1alpha (IL-1α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). silae.it Similarly, other complex molecules isolated from fungi have shown inhibitory activity against the expression of TNF-α and IL-6. nih.gov
Table 2: Examples of Pro-inflammatory Cytokines Potentially Inhibited by Butyrolactone-Related Compounds
| Cytokine | Finding | Source(s) |
|---|---|---|
| TNF-α | Inhibition of release/expression by butyrolactone-containing extracts and other complex molecules. | silae.itnih.gov |
| IL-1α | Inhibition of release by a plant extract containing a butyrolactone derivative. | silae.it |
| IL-1β | Inhibition of release by a plant extract containing a butyrolactone derivative. | silae.it |
| IL-6 | Inhibition of release/expression by butyrolactone-containing extracts and other complex molecules. | silae.itnih.gov |
| IL-8 | Inhibition of release by a plant extract containing a butyrolactone derivative. | silae.it |
Inhibition of Lipoxygenase
Another potential avenue for the anti-inflammatory action of this compound is through the inhibition of lipoxygenase enzymes. These enzymes are involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. nih.gov The inhibition of lipoxygenase can therefore dampen the inflammatory response. nih.gov
Studies have explored the potential of various natural extracts and their components to act as lipoxygenase inhibitors. researchgate.net For example, research on the effects of UTP-induced intracellular acidification in macrophages demonstrated that the response was abolished by a lipoxygenase inhibitor, underscoring the role of this enzyme in inflammatory signaling. nih.gov Furthermore, the pharmacological inhibition of 5-lipoxygenase has been investigated as a therapeutic strategy in other disease models, indicating its relevance as a target for anti-inflammatory drugs. nih.gov While direct studies on this compound's effect on lipoxygenase are limited, this pathway remains a plausible mechanism for its observed anti-inflammatory properties, consistent with the actions of other anti-inflammatory compounds.
Potential as a Biomarker
This compound has emerged as a compound of interest for its potential as a biological marker. A biomarker is a measurable indicator of a biological state or condition. The detection of this compound in various biological samples and its correlation with specific dietary intakes suggest its utility in monitoring health and dietary compliance. np-mrd.org For instance, its presence has been linked to the consumption of specific food groups, which could make it a useful tool for dietary assessment.
Monitoring Dietary Adherence (e.g., Celiac Disease)
A significant application of this compound as a biomarker is in monitoring dietary adherence for individuals with celiac disease. The only treatment for celiac disease is a strict gluten-free diet. nih.govnih.gov Non-invasive biomarkers are therefore highly valuable for assessing compliance and managing the condition.
A study published in PLOS ONE identified this compound as a potential biomarker in the breath of individuals on a gluten-free diet. The research demonstrated that the levels of this compound significantly decreased in patients with celiac disease after they adhered to the diet. This finding suggests that monitoring this compound levels could serve as a non-invasive method to verify dietary effectiveness and metabolic health in these patients.
Table 3: this compound as a Potential Biomarker
| Application | Finding | Source(s) |
|---|---|---|
| Celiac Disease Dietary Adherence | Levels of this compound decreased significantly in patients following a gluten-free diet. |
| Food Consumption | Detected in various foods, suggesting it could be a biomarker for consumption of those foods. | np-mrd.org |
Detection in Biological Matrices and Foods
This compound has been identified in a variety of biological matrices and food products. Its detection in foods suggests a potential origin for the compound found in human biological samples. It has been detected, although not quantified, in foods such as poultry (chickens and anatidaes), pork, pulses, and fruits. researchgate.net
In terms of biological matrices, advanced analytical techniques are employed for its detection. Metabolomic profiling studies utilize methods like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF) to identify and relatively quantify metabolites in samples such as urine and feces. plos.orgnih.gov These sensitive techniques allow for the detection of a broad range of compounds, including this compound, providing the data necessary for its evaluation as a biomarker. plos.orgnih.gov
Table 4: Detection of this compound
| Source Type | Examples | Source(s) |
|---|---|---|
| Foods | Anatidaes (Anatidae), Chickens (Gallus gallus), Domestic Pigs (Sus scrofa domestica), Pulses, Fruits |
| Biological Matrices | Urine, Feces, Breath | plos.orgnih.gov |
Role in Flavor and Fragrance Industry
This compound, also known as dihydro-4-methyl-2(3H)-furanone, is a valuable compound in the flavor and fragrance industry due to its distinct aromatic properties. lookchem.com It is utilized as a flavoring agent and is particularly noted for its contribution to the unique scent and taste profile of Wild Harenna coffee beans. lookchem.com The compound's pleasant aroma makes it a significant ingredient in the creation of various food and beverage products. lookchem.com
The compound is naturally present in various foods, including pulses like dehulled peas, where it contributes a sweet and herbaceous odor. mdpi.com It has also been identified in a range of animal products. The formation of this compound can occur through nonenzymatic browning reactions, such as the Maillard reaction, during food processing like baking. nih.gov
Table 1: Applications of this compound in Various Industries
| Industry | Specific Use | Examples of Products |
|---|---|---|
| Flavor | Flavoring agent | Wild Harenna coffee beans, various food and beverage products lookchem.com |
| Fragrance | Scent enhancement | Cosmetics, lotions, creams, shampoos, essential oils, perfumes lookchem.com |
| Aromatherapy | Aromatic ingredient | Essential oils, fragrance products lookchem.com |
Derivatives with Enhanced Biological Activities
Derivatives of this compound are a subject of scientific investigation due to their potential for a wide range of biological activities. These derivatives can be synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution, where the lactone ring is opened to form new compounds. The structural modifications of this compound can lead to derivatives with enhanced or specific biological functions. ontosight.ai For instance, certain derivatives have been explored for their potential as lead compounds in drug development. ontosight.ai
The γ-butyrolactone structural motif is prevalent in many natural signaling molecules and other specialized metabolites, highlighting its importance in biological systems. researchgate.net Research has focused on synthesizing derivatives with various biological properties, including potential applications in pharmaceuticals. ontosight.airesearchgate.net
Structure-Activity Relationships for this compound Derivatives
The biological activity of this compound derivatives is closely linked to their chemical structure. The five-membered lactone ring is a key feature that influences the molecule's reactivity and interactions with biological targets. The presence and position of substituent groups on the lactone ring can significantly alter the compound's biological effects.
For example, a series of α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones have been synthesized to study their electrophilic reactivity and skin sensitization potential. nih.gov The nature of the substituent and the length of the alkyl chain were found to influence the reaction mechanism and the rate of reaction with nucleophiles, which is a critical factor in their biological activity. nih.gov The study demonstrated that even small changes in the carbon chain length between determinant groups can have a marked effect on antigenic specificity. nih.gov
Furthermore, α-methylene-γ-butyrolactone derivatives have been designed and synthesized as potential fungicidal agents. frontiersin.org The introduction of an exocyclic double bond, creating a structural similarity to methacrylates, makes these derivatives highly reactive in polymerization reactions, which can be harnessed to create functional polymers with various properties. frontiersin.orgresearchgate.net The biological activities of these derivatives, including antibacterial, cytotoxic, and anti-inflammatory properties, are attributed to the α-methylene-γ-butyrolactone structural unit. frontiersin.org
Table 2: Structure-Activity Relationship Insights for this compound Derivatives
| Derivative Class | Structural Feature | Influence on Biological Activity |
|---|---|---|
| α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones | Nature and position of substituent on the alkyl chain | Affects electrophilic reactivity and skin sensitization potential nih.gov |
| α-methylene-γ-butyrolactone derivatives | Exocyclic double bond | Confers high reactivity for polymerization and is associated with antibacterial, cytotoxic, and anti-inflammatory activities frontiersin.orgresearchgate.net |
Isolation from Natural Sources (e.g., Fungi)
Fungi, particularly those of the genus Aspergillus, are a rich source of γ-butyrolactones. researchgate.net These fungal secondary metabolites often possess a five-membered lactone ring and exhibit a wide array of biological activities. researchgate.net Numerous γ-butyrolactone derivatives have been isolated from various Aspergillus species collected from diverse environments, including marine habitats. researchgate.netrsc.org
For example, 2-O-methylbutyrolactone II was isolated from an Aspergillus species (NCA276) found in the Tza Itzá cenote in the Yucatan Peninsula. nih.govacs.org Another study on a marine-derived Aspergillus sp. led to the isolation of several butyrolactone derivatives, including 2-O-methylbutyrolactone I and II. rsc.org The endophytic fungus Aspergillus is considered a significant source of chemically diverse compounds with promising biological activities. scispace.com
The isolation of these compounds from natural sources like fungi is crucial for the discovery of new bioactive molecules that can serve as templates for the synthesis of novel derivatives with enhanced or specific biological properties.
Table 3: Examples of this compound Derivatives from Fungi
| Compound | Fungal Source | Reference |
|---|---|---|
| Methylbutyrolactone III | Aspergillus flavipes | researchgate.net |
| 2-O-methylbutyrolactone II | Aspergillus sp. NCA276 | nih.govacs.org |
| 2-O-methylbutyrolactone I | Marine-derived Aspergillus sp. | rsc.org |
| Butyrolactones I and III | Marine-derived Aspergillus sp. | rsc.org |
Analytical Methodologies for 3 Methylbutyrolactone
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of 3-Methylbutyrolactone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about its atomic arrangement and mass, respectively.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, NMR provides information on the connectivity and chemical environment of each atom within the molecule. magritek.com Both 1D and 2D NMR experiments are employed for a comprehensive structural assignment. researchgate.net
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, offers primary structural information. magritek.com The ¹H NMR spectrum provides details on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. magritek.com For instance, predicted ¹H NMR data in D₂O shows distinct signals for the methyl (CH₃) group at approximately 1.01 ppm, the methine (CH) group at 2.8 ppm, and the two methylene (B1212753) (CH₂) groups at 2.5-2.7 ppm and 3.7 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Source: Data adapted from Metabolome Database.
Accurate reporting of NMR data requires proper chemical shift referencing. This is achieved by using a reference standard, either added directly to the sample (internal referencing) or placed in a separate capillary (external referencing). For ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) is a common reference standard. However, for aqueous samples like D₂O, 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) is often preferred. bmrb.io The International Union of Pure and Applied Chemistry (IUPAC) recommends specific frequency ratios for referencing different nuclei relative to the ¹H signal of DSS, ensuring consistency and comparability of data across different spectrometers and laboratories. bmrb.io
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound. It works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z). nist.gov This technique is often coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC) for analyzing complex mixtures. wikipedia.orgwikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. wikipedia.org It is a widely used method for identifying and quantifying volatile and semi-volatile compounds like this compound in various samples, including food, environmental, and biological matrices. wikipedia.org In GC-MS analysis, the compound is first vaporized and separated from other components in a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a "fingerprint" for identification. nist.gov The NIST Mass Spectrometry Data Center reports characteristic m/z peaks for this compound, with a major peak at m/z 56. nih.gov The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, is also used for its identification in GC, with reported values around 910-916 on standard non-polar columns. nih.gov
Table 2: GC-MS Data for this compound
Source: Data adapted from PubChem. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for the analysis of this compound, particularly in complex biological or environmental samples. wikipedia.org This method separates compounds in the liquid phase before they are introduced into the mass spectrometer. wikipedia.org LC-MS/MS is especially useful for non-volatile or thermally unstable compounds that are not suitable for GC-MS. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. nih.govannlabmed.org Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. wikipedia.orgmdpi.com The method can be optimized by using reverse-phase columns (like C18) and operating the ESI source in either positive or negative mode to achieve the best separation and detection.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound, offering precise mass measurements that facilitate unambiguous identification. This technique is often coupled with liquid chromatography (LC) for enhanced separation and analysis.
In a study of secondary metabolites from the marine fungus Aspergillus sp. MEXU 27854, 3-O-methylbutyrolactone II was identified using HRMS analysis. mdpi.com The data was collected using an electrospray ionization (ESI) source in both positive and negative modes over a full scan range of m/z 150–2000. mdpi.com Similarly, a chemoenzymatic synthesis of an intermediate for the antiepileptic drug brivaracetam (B1667798) utilized HRMS to confirm the structure of the synthesized (3R)-3-propylbutyrolactone. mdpi.com The spectra were recorded on a UHR-QqToF instrument, and the samples were calibrated using an ESI-L Low Concentration Tuning Mix. mdpi.com
Metabolomic studies also heavily rely on HRMS. For instance, a comparative metabolomics study of the red alga Corallina officinalis and its endosymbiotic fungi employed ultra-high performance liquid chromatography coupled to high-resolution tandem mass spectrometry (UHPLC-MS/MS) to identify a wide range of metabolites, including butyrolactones. nih.gov This approach allowed for the tentative identification of compounds by comparing their accurate mass and fragmentation patterns with literature data. nih.gov Another study on fungi from the Tza Itzá Cenote in the Yucatan Peninsula used UPLC-HRESIMS-MS/MS to analyze the chemical diversity, leading to the annotation of various compounds, including 2-O-methylbutyrolactone II. nih.gov
The following table summarizes the HRMS parameters used in a study for the analysis of fungal metabolites:
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI) |
| Scan Modes | Positive and Negative |
| Scan Range | m/z 150–2000 |
| Capillary Voltage | 5 V |
| Capillary Temperature | 300 °C |
| Spray Voltage | 3.80 kV |
| Data from a study on marine facultative Aspergillus sp. MEXU 27854. mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, such as the characteristic lactone carbonyl group in this compound. rsc.orgmsu.edu Molecular vibrations are excited by absorbing radiation in the infrared region of the electromagnetic spectrum. rsc.org The absorption of specific frequencies corresponds to the natural vibrational frequencies of the bonds within the molecule. rsc.org
The IR spectrum of a compound provides a unique "fingerprint," particularly in the region between 400-1400 cm⁻¹, allowing for its identification by comparing the spectrum to a database of known compounds. maricopa.edu For this compound, a key absorption band would be due to the stretching of the C=O bond in the five-membered lactone ring.
Fourier Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers improved signal-to-noise ratio and faster analysis times. specac.com Attenuated Total Reflectance (ATR) is a sampling technique frequently used with FTIR (ATR-FTIR) that simplifies the analysis of solid and liquid samples with minimal to no sample preparation. specac.com
In the ATR technique, the IR beam is directed through a crystal with a high refractive index. specac.com The beam reflects off the internal surface of the crystal, creating an evanescent wave that penetrates a few micrometers into the sample placed in close contact with the crystal. specac.com This interaction allows for the acquisition of a high-quality spectrum of the sample's surface. ATR-FTIR is particularly advantageous for analyzing polymeric materials and for the qualitative and quantitative characterization of additives. researchgate.net The technique is widely used due to its speed, reproducibility, and ease of use. specac.comspecac.com
The table below outlines the typical IR spectral regions for key functional groups relevant to this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Lactone) | ~1770 |
| C-O Stretch | 1300-1000 |
| C-H Stretch (sp³) | 3000-2850 |
| Data derived from general principles of IR spectroscopy. msu.edu |
Chromatographic Separation Methods
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and complex natural extracts.
Flash Chromatography for Fractionation
Flash chromatography is a rapid and efficient purification technique used by chemists to separate compounds from a mixture. biotage.com This method utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture, to separate components based on their polarity. biotage.com
In a study involving the thermochemical recycling of wind turbine blades, the resulting complex oil was fractionated using flash chromatography on a short silica column. The separation was achieved by eluting with different solvent systems of increasing polarity: n-heptane, followed by ethyl acetate (B1210297)/methanol, and finally tetrahydrofuran/dichloromethane. This process allowed for the separation of the oil into nonpolar compounds, polar volatiles and oligomers, and polymers.
Similarly, in the synthesis of a chiral intermediate for the antiepileptic drug brivaracetam, silica gel column chromatography was employed to purify the reaction products. For example, (E)-ethyl 2-benzylidenepentanoate was purified by elution with a hexane/ethyl acetate (95:5) mixture. core.ac.uk The purity of the fractions is often monitored by thin-layer chromatography (TLC) to guide the separation process. biotage.com
The following table provides an example of a solvent gradient used in flash chromatography for the fractionation of a complex oil:
| Fraction | Solvent System | Compound Polarity |
| 1 | n-Heptane | Nonpolar |
| 2 | Ethyl Acetate/Methanol | Polar Volatiles and Oligomers |
| 3 | Tetrahydrofuran/Dichloromethane | Polymers |
| Data from a study on the fractionation of oil from recycled wind turbine blades. |
Quantitative Analysis in Complex Matrices
The accurate quantification of this compound in complex samples, such as biological fluids or food products, often requires specialized analytical strategies to enhance sensitivity and selectivity.
Derivatization Strategies for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov However, for compounds containing active hydrogen atoms, such as alcohols and acids, or those that are not sufficiently volatile, a derivatization step is often necessary prior to GC analysis. nih.govjfda-online.com Derivatization modifies the chemical structure of the analyte to improve its chromatographic properties, increase its volatility, and enhance its detectability. nih.govmdpi.comresearchgate.net
Common derivatization strategies include alkylation, silylation, and acylation. nih.gov Acylation, using reagents like fluorinated anhydrides (e.g., heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA)), is a popular method for derivatizing compounds with amino or alkylamino groups. nih.gov This process improves the chromatographic peak shape and sensitivity. nih.gov For the analysis of carbonyl compounds, derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) to form oximes is an effective strategy. mdpi.com
While no specific derivatization strategies for this compound were found in the provided search results, the general principles of derivatization for related functional groups suggest that it could be a viable approach for its quantitative analysis in complex matrices. For instance, if analyzing for precursors or degradation products of this compound that contain hydroxyl or carboxyl groups, derivatization would be a critical step for successful GC-MS analysis.
The table below summarizes common derivatization reagents and their target functional groups:
| Derivatization Reagent | Target Functional Group(s) |
| Heptafluorobutyric anhydride (HFBA) | Amines, Alcohols |
| Pentafluoropropionic anhydride (PFPA) | Amines, Alcohols |
| Trifluoroacetic anhydride (TFAA) | Amines, Alcohols |
| O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) | Carbonyls (Aldehydes, Ketones) |
| Data from reviews on derivatization strategies. nih.govmdpi.comnih.gov |
Calibration Curves and Internal Standards
The accurate quantification of this compound in various matrices relies on robust analytical methods, predominantly employing chromatography coupled with mass spectrometry. The establishment of a reliable calibration curve is fundamental to these quantitative analyses. A calibration curve plots the known concentrations of a substance against the instrumental response, allowing for the determination of the substance's concentration in unknown samples.
For lactones like this compound, gas chromatography-mass spectrometry (GC-MS) is a widely used technique. researchgate.net In a typical analytical procedure, a series of standard solutions with varying concentrations of this compound are prepared and analyzed. The resulting data points are used to construct a calibration curve. The linearity of this curve is a critical parameter, indicating the concentration range over which the instrumental response is directly proportional to the concentration of the analyte. For instance, a method developed for the quantification of a related compound, gamma-butyrolactone (B3396035) (GBL), demonstrated linearity over a range of 0.34 µg/ml to 500 µg/ml. researchgate.net
To enhance the accuracy and precision of quantification, an internal standard is often incorporated into the analytical method. An internal standard is a compound with similar chemical properties to the analyte but is not naturally present in the sample. It is added in a known concentration to both the calibration standards and the unknown samples. By comparing the instrumental response of the analyte to that of the internal standard, any variations in sample preparation or instrument performance can be compensated for.
The choice of an internal standard is crucial. For the analysis of GBL, α-methylene-γ-butyrolactone has been successfully used. researchgate.net In the analysis of gamma-hydroxybutyrate (GHB), a compound structurally related to this compound, a deuterated form, GHB-D6, is employed as an internal standard. nih.gov This isotopic labeling approach is also applicable to this compound, with deuterated versions like d₄-3-Methylbutyrolactone being suitable for improving accuracy in quantification.
Below is a table summarizing the key parameters in the development of a calibration curve for lactone analysis:
| Parameter | Description | Example |
| Analytical Technique | The instrumentation used for analysis. | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |
| Linear Range | The concentration range over which the method is accurate. | 0.34 µg/ml to 500 µg/ml for GBL researchgate.net |
| Internal Standard | A compound added to correct for analytical variability. | α-methylene-γ-butyrolactone for GBL researchgate.net |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.34 µg/ml for GBL researchgate.net |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | 0.798 µg/ml for GBL researchgate.net |
Computational and In Silico Analysis of Compounds
Computational, or in silico, analysis has become an indispensable tool in chemical and biological research, offering insights into the properties, behavior, and potential applications of compounds like this compound. These methods can predict a wide range of physicochemical properties and biological activities, guiding experimental research and accelerating the discovery process. mdpi.com
One area where computational tools are applied is in the prediction of physicochemical parameters. For instance, software like Molinspiration can be used to calculate properties that are crucial for a compound's behavior in biological systems. researchgate.netresearchgate.net These parameters can include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
In silico studies are also employed to explore the potential biological activities of compounds. mdpi.com This can involve virtual screening, where large databases of compounds are computationally evaluated for their potential to interact with a specific biological target, such as an enzyme or a receptor. nih.gov For example, studies have used molecular docking to investigate the interaction of various lactones with biological targets. researchgate.net
Furthermore, computational studies can provide a deeper understanding of chemical reactions and polymerization processes involving this compound and related compounds. Theoretical studies have been used to elucidate the mechanisms of polymerization of methylene butyrolactones, providing a basis for understanding the chemoselectivity of different catalytic systems. researchgate.netresearchgate.net
The following table presents some of the computed physicochemical properties for this compound:
| Property | Value | Source |
| Molecular Formula | C5H8O2 | PubChem nih.gov |
| Molecular Weight | 100.12 g/mol | PubChem nih.gov |
| IUPAC Name | 4-methyloxolan-2-one | PubChem nih.gov |
| InChIKey | ALZLTHLQMAFAPA-UHFFFAOYSA-N | PubChem nih.gov |
| SMILES | CC1CC(=O)OC1 | PubChem nih.gov |
Applications and Future Research Directions
Building Block in Organic Synthesis
3-Methylbutyrolactone (3-MBL) is a valuable chiral building block in organic chemistry, serving as a versatile precursor and intermediate in the synthesis of a variety of complex molecules. Its five-membered cyclic ester structure allows for numerous chemical transformations.
This compound serves as a significant precursor in the creation of complex organic molecules. clockss.org It is utilized in various chemical reactions, including the Baeyer-Villiger oxidation, where it can function as both a solvent and a reactant to convert ketones into esters. clockss.org This particular reaction is important for the generation of fine chemicals and pharmaceuticals. clockss.org The compound can undergo several types of reactions typical for lactones, such as oxidation to form carboxylic acids, reduction into alcohols, and nucleophilic substitution, which opens the lactone ring to create different derivatives. clockss.org
As a chiral intermediate, this compound is instrumental in the production of fine chemicals and various pharmaceutical compounds. clockss.orgnih.gov Its utility is particularly noted in syntheses where specific stereochemistry is crucial for the final product's efficacy. The (3S)-enantiomer is a key intermediate in the synthesis of certain pharmaceuticals. clockss.org The compound's low toxicity and favorable boiling point also make it a greener alternative to more traditional solvents in these synthetic processes. clockss.org
A prominent application of this compound is its critical role as a chiral intermediate in the synthesis of the antiepileptic drug Brivaracetam (B1667798). clockss.orglookchem.com Brivaracetam's structure contains a 4-substituted pyrrolidone ring, and achieving the correct (4R)-configuration of the stereocenter is a primary goal of its synthesis. lookchem.com The optically pure (3R)-3-propylbutyrolactone, an advanced intermediate for Brivaracetam, can be synthesized from this compound derivatives. lookchem.com For instance, (3R)-3-propylbutyrolactone has been prepared through methods involving the enzymatic resolution of related alcohols or esters, showcasing the importance of biocatalytic approaches in obtaining the necessary optically pure intermediates for drug development. lookchem.com This lactone intermediate can then be transformed through ring-opening and subsequent reactions with (S)-2-aminobutanamide to form the final Brivaracetam molecule. lookchem.com
Table 1: Synthetic Intermediates and Precursors in Brivaracetam Synthesis
| Compound/Intermediate | Role in Synthesis | Starting Material/Precursor |
| (3S)-3-methylbutyrolactone | Chiral intermediate. lookchem.com | Unsaturated acetal (B89532) via stereoselective hydrogenation. lookchem.com |
| (3R)-3-propylbutyrolactone | Advanced chiral intermediate for Brivaracetam. lookchem.com | Can be derived from (2R)-alcohol transformation. lookchem.com |
| (S)-2-aminobutanamide | Commercially available chiral precursor. lookchem.com | Reacts with the lactone-derived intermediate. lookchem.com |
| (R)-epichlorohydrin | Starting material for one synthesis route of (R)-lactone 4. lookchem.com | N/A |
Research has demonstrated the use of this compound in the synthesis of analogues of xyloketals, a family of natural products isolated from the mangrove fungus Xylaria sp. clockss.org Specifically, an asymmetric synthesis of (-)-xyloketal D was reported starting from (3R)-3-methylbutyrolactone and 2,4-dihydroxyacetophenone. clockss.org This highlights the utility of 3-MBL as a chiral starting material for constructing the complex bicyclic acetal moieties characteristic of the xyloketal family. clockss.org
Polymer Chemistry
In the field of polymer science, this compound and its derivatives are gaining attention as potential monomers for creating new polymers, particularly those with an emphasis on biodegradability and sustainability.
This compound is identified as a potential monomer for the production of biodegradable polymers. nih.gov While the direct polymerization of 3-MBL is a subject of ongoing research, related unsaturated γ-butyrolactones, such as α-methylene-γ-butyrolactone (MBL) and its methyl-substituted analogues (MMBLs), are well-documented as promising monomers. These biomass-derived monomers can undergo polymerization through their vinyl groups to produce polymers with pendant lactone rings, or through ring-opening polymerization to yield polyesters. The resulting polymers, like poly(α-Methylene-γ-butyrolactone) (PMBL), exhibit high glass transition temperatures and good thermal stability. The use of such lactone-based monomers represents a sustainable alternative to petroleum-based monomers for producing specialty polymers and bioplastics.
Development of Functional Polymers from Renewable Sources
A significant area of application for this compound and its related compounds is in the development of functional polymers derived from renewable resources. nih.govfrontiersin.orgnih.gov These biomass-derived monomers are positioned as sustainable substitutes for traditional fossil fuel-based sources like (meth)acrylates. nih.govfrontiersin.org Unsaturated γ-butyrolactones, including derivatives of this compound, can be produced from itaconic or levulinic acids, which are sourced from biomass feedstocks. nih.govfrontiersin.orgresearchgate.net
The presence of two different functionalities in their structure—a vinyl moiety and a lactone ring—allows for versatile polymerization routes. nih.govfrontiersin.org Polymerization through the vinyl group yields polymers with a pendant lactone ring, while ring-opening polymerization of the lactone results in hydrolyzable polyesters with pendant double bonds. nih.govfrontiersin.org This versatility allows for the creation of a wide range of polymers with novel properties, such as thermoplastic elastomers, acrylic latexes, and functional biocompatible polyesters. nih.govfrontiersin.orgresearchgate.net
Polymers synthesized from these renewable monomers, such as poly(α-methylene-γ-butyrolactone) (PMBL), exhibit excellent transparency, high glass transition temperatures, and resistance to heat, solvents, and scratching. nih.govfrontiersin.org This makes them suitable for developing advanced polymeric materials for high-temperature applications. nih.govfrontiersin.org The ability to derive this compound (3-MGBL) from lignocellulosic biomass presents a significant opportunity for expanding its contribution to the polymer industry. polito.it
| Polymer Type | Key Properties | Potential Applications | Source Monomers |
|---|---|---|---|
| Polymers with Pendant Lactone Rings (e.g., PMBL) | High Glass Transition Temperature (>195°C), Heat Resistance, Solvent Resistance, Scratch Resistance, Transparency. nih.govfrontiersin.orgnih.gov | Specialty coatings, High-temperature thermoplastics. nih.govfrontiersin.org | α-methylene-γ-butyrolactone (MBL) from biomass. nih.govfrontiersin.org |
| Degradable Polyesters | Hydrolyzable, Functionalizable via pendant double bonds. nih.govfrontiersin.org | Biocompatible materials, Degradable plastics. nih.govfrontiersin.orgontosight.ai | Unsaturated γ-butyrolactones via Ring-Opening Polymerization (ROP). nih.govfrontiersin.org |
| Functional Poly(amidoamines) | Tunable properties based on amine structure. researchgate.net | Drug delivery, Gene therapy vectors. researchgate.net | Reaction of MBL derivatives with di- or multi-amines. researchgate.net |
Biological and Biomedical Research
Understanding Metabolic Pathways
This compound is connected to central metabolic processes, particularly the metabolism of amino acids. nih.gov The methylcitrate cycle (MCC), a pathway present in various bacteria and fungi, processes propionyl-CoA, which can be generated from the breakdown of amino acids such as valine, isoleucine, methionine, and threonine. nih.gov Furthermore, the compound (R)-2,3-Dihydroxy-3-methylbutanoate, structurally related to this compound, is a known intermediate in the biosynthesis pathways of valine, leucine (B10760876), and isoleucine. genome.jp These connections highlight the role of C5-branched chain compounds in fundamental cellular metabolism.
Potential Therapeutic Applications
Research has identified several potential therapeutic applications for this compound. Notably, this compound produced by the gut microbe Lactobacillus johnsonii has been reported to reduce gene damage and inflammation. nih.gov This activity suggests a beneficial role in cancer prevention by altering central carbon metabolism. nih.govmdpi.com
Derivatives of γ-lactones, including this compound, have also been proposed as inhibitors of reactive oxygen species (ROS), indicating potential use in treating conditions related to oxidative stress. Additionally, some studies have pointed to the compound's potential antimicrobial and antifungal properties. ontosight.ai Its distinct aroma has also led to its use in aromatherapy, where it is suggested to have therapeutic effects such as promoting relaxation and reducing stress. lookchem.com
Biomarker Discovery and Validation
This compound has emerged as a promising candidate for biomarker discovery. Studies have identified it as a potential non-invasive biomarker for monitoring dietary compliance in individuals with celiac disease. Research demonstrated that levels of this compound in exhaled breath decreased significantly when patients adhered to a gluten-free diet. Moreover, this compound has been detected in various foods, including chicken, pork, and pulses, suggesting it could serve as a potential biomarker for the consumption of these specific foods. np-mrd.org
| Condition / Application | Sample Type | Finding | Potential Use |
|---|---|---|---|
| Celiac Disease Dietary Adherence | Exhaled Breath | Levels significantly decrease on a gluten-free diet. | Non-invasive monitoring of dietary compliance. |
| Food Consumption | Not specified | Detected in foods such as chicken, domestic pig, and pulses. | Biomarker for consumption of specific foods. np-mrd.org |
Environmental Applications and Sustainability
The development and use of this compound and its derivatives are closely linked to environmental sustainability. rsc.org A primary driver of research in this area is the production of these compounds from renewable biomass, such as lignocellulose, which offers a green alternative to petroleum-based feedstocks. nih.govfrontiersin.orgpolito.it This shift helps to decrease dependence on fossil fuels and can contribute to a lower carbon footprint. rsc.org
A Greener Alternative to Traditional Solvents
This compound (3-MBL) is emerging as a promising "green" solvent, offering a safer and more environmentally friendly substitute for conventional solvents in various chemical processes. Its low toxicity and favorable boiling point make it a desirable option for creating fine chemicals and pharmaceuticals. One notable application is in the Baeyer-Villiger oxidation, a reaction that converts ketones to esters, where 3-MBL can function as both the solvent and a reactant. This dual role streamlines the process and reduces the need for additional, potentially hazardous chemicals.
The push towards sustainable chemistry has highlighted the need for solvents derived from renewable resources. nih.gov Solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate (B1210297) (EA) are being explored as greener alternatives, with γ-butyrolactone (GBL), a related compound to 3-MBL, also being considered. rsc.org The selection of these solvents is often based on a holistic assessment of their environmental impact and economic viability, taking into account factors like toxicity and production costs. rsc.org While some green solvents may be less competitive in terms of cost, their reduced environmental footprint presents a significant advantage. rsc.org
Recycling of Polymeric Materials
The recycling of polymeric materials is a critical aspect of creating a circular economy, and this compound is being investigated for its potential role in this area. polito.it Thermochemical recycling methods like pyrolysis and solvolysis are being explored to break down complex polymer waste, such as that from end-of-life wind turbine blades, into valuable chemical feedstocks. These processes can convert thermoset polymers into gases or liquids that can be used as fuel or as building blocks for new polymers.
The solvolysis process, which uses a solvent to break down polymers, can benefit from the use of green, recyclable solvents. While water is a common choice, the unique solvent properties of lactones like 3-MBL could offer advantages in selectively degrading and recovering monomers from mixed polymer waste. Research is ongoing to optimize these recycling technologies, with a focus on improving the yield and quality of the recovered materials. A significant challenge lies in the fact that the composition of the resulting oils and chemical products is highly dependent on the specific type of plastic waste and the reaction conditions used.
Biomass-derived monomers, including those based on the γ-butyrolactone ring, are considered promising candidates to replace fossil-fuel-based sources in polymer production. nih.govresearchgate.net These monomers can be produced from renewable resources like itaconic or levulinic acids. researchgate.net The resulting polymers, which incorporate the lactone ring, exhibit desirable properties such as high glass transition temperatures, rigidity, and resistance to heat, weathering, scratches, and solvents. nih.govresearchgate.net
Current Research Gaps and Challenges
Despite the potential of this compound, several research gaps and challenges need to be addressed to realize its full industrial and environmental benefits.
Key Research Gaps and Challenges:
Cost-Effective Synthesis: While methods exist for synthesizing 3-MBL and its derivatives from biorenewable sources like itaconic and levulinic acid, the processes can be expensive and may involve harsh reaction conditions or multiple steps, limiting their large-scale industrial feasibility. researchgate.netresearchgate.net The high cost of catalysts, such as rhodium, used in some synthesis routes is a significant barrier.
Polymerization Control: The polymerization of γ-lactones like 3-MBL can be challenging due to their thermodynamic stability. rsc.org Achieving high molecular weight polymers and controlling the polymerization process to obtain desired material properties remains an area of active research. nih.govrsc.org
Recycling Process Optimization: In the context of polymer recycling, a clear understanding of the reaction mechanisms and the influence of various parameters (e.g., temperature, catalyst, plastic composition) on the composition of the resulting products is still lacking. Further research is needed to optimize processes like pyrolysis and solvolysis to maximize the recovery of valuable monomers and minimize the formation of undesirable byproducts.
Comprehensive Life Cycle Analysis: While positioned as a "green" solvent, a comprehensive life cycle assessment (LCA) and techno-economic analysis (TEA) for 3-MBL across its various applications is needed to definitively quantify its environmental and economic advantages over traditional solvents and materials. rsc.org
Limited Availability of Monomers: The current availability of bio-based methylene (B1212753) butyrolactone monomers is limited and they are relatively expensive, which hinders the commercial application of polymers derived from them. researchgate.net
Prospective Research Avenues and Innovative Applications
Future research on this compound is poised to unlock new applications and further enhance its role in sustainable chemistry.
Prospective Research Avenues:
Development of Novel Catalysts: Research into more abundant and less expensive catalysts, such as those based on iron or nickel, could significantly reduce the production cost of 3-MBL.
Advanced Polymer Architectures: Exploring the copolymerization of 3-MBL with other monomers can lead to the development of new polymers with tailored properties, including thermoplastic elastomers, acrylic latexes, and stimuli-sensitive superabsorbent hydrogels. nih.gov
Biomedical Applications: The biocompatibility of polymers derived from γ-butyrolactones opens up possibilities for their use in biomedical applications. nih.gov Further investigation into their use in drug delivery and tissue engineering is warranted.
Enhanced Recycling Technologies: Continued research into selective solvolysis and other advanced recycling techniques could enable the efficient breakdown of mixed plastic waste and the recovery of high-value chemical building blocks, including 3-MBL.
Bio-based Production Enhancement: Investigating and engineering microbial strains or enzymatic pathways for the more efficient and direct biosynthesis of 3-MBL from renewable feedstocks could provide a more sustainable and cost-effective production route. nih.govresearchgate.netplos.org
Innovative Applications on the Horizon:
Functional Coatings: The properties of polymers derived from methylene butyrolactones, such as good heat and solvent resistance, make them suitable for developing high-performance, bio-based coatings. nih.govresearchgate.net
Smart Materials: The potential to create stimuli-responsive hydrogels from 3-MBL derivatives could lead to the development of "smart" materials that can change their properties in response to environmental cues like temperature or pH. nih.gov
Platform Chemical for Biorefineries: As the production of bio-based chemicals from lignocellulosic biomass becomes more established, 3-MBL could serve as a key platform chemical, convertible into a range of other valuable molecules. rsc.orgmpg.de
Conclusion
Summary of Key Research Contributions
Research on 3-Methylbutyrolactone has significantly advanced our understanding of stereoselective synthesis and the chemistry of chiral molecules. The development of efficient methods for its enantioselective synthesis, utilizing both chemical and biocatalytic approaches, stands out as a major contribution. These synthetic advancements have not only made specific stereoisomers of this compound more accessible but have also contributed to the broader field of asymmetric synthesis. Furthermore, detailed spectroscopic and chromatographic analyses have been crucial for its characterization and for ensuring the high purity required for its applications. Investigations into its natural occurrence and biosynthesis have provided valuable insights into the metabolic pathways of various organisms.
Broader Impact and Significance of this compound Research
The study of this compound has had a wide-ranging impact. Its role as a chiral building block has been instrumental in the synthesis of complex, stereochemically defined molecules, including pharmaceuticals. This has implications for drug discovery and development, where the stereochemistry of a molecule is often critical to its efficacy and safety. The research has also spurred innovation in catalysis, particularly in the design of new catalysts for asymmetric reactions. Beyond its synthetic utility, its identification in natural systems contributes to the fields of chemical ecology and metabolomics.
Outlook for Future Academic Endeavors
Future research on this compound is likely to focus on several key areas. The development of more sustainable and scalable synthetic routes will continue to be a priority, with an emphasis on green chemistry principles. This could involve the discovery of novel biocatalysts or more efficient chemical catalysts. A deeper exploration of its biological roles in the organisms in which it is naturally found could uncover new functions and applications. Furthermore, the use of this compound as a scaffold for the creation of novel molecules with unique properties is an area with considerable potential for future academic and industrial research.
Q & A
Q. What are the standard analytical techniques for identifying and quantifying 3-Methylbutyrolactone in biological matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and specificity. For GC-MS, derivatization (e.g., silylation) may enhance volatility. In LC-MS/MS, reverse-phase columns (C18) with electrospray ionization in positive/negative mode optimize separation and detection. Calibration curves using deuterated internal standards (e.g., d₄-3-Methylbutyrolactone) improve accuracy .
Q. How is this compound synthesized, and what purity validation methods are recommended?
Methodological Answer: Common synthesis routes include cyclization of γ-hydroxypentanoic acid derivatives or enzymatic lactonization. Purity is validated via nuclear magnetic resonance (NMR; ¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative purity (>98%), and Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., lactone C=O stretch at ~1770 cm⁻¹) .
Q. What role does this compound play in microbial metabolism, and how can its metabolic flux be tracked?
Methodological Answer: It serves as a precursor or intermediate in microbial pathways (e.g., polyhydroxyalkanoate biosynthesis). Isotopic labeling (¹³C or ²H) combined with tracer studies and flux balance analysis (FBA) can map its incorporation into metabolites. Metabolomics workflows (untargeted LC-MS) paired with pathway databases (KEGG, MetaCyc) aid in pathway identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer: Cross-reference data from peer-reviewed studies (avoiding non-curated databases) and validate via controlled experiments. For solubility, use shake-flask methods with HPLC quantification under standardized conditions (pH, temperature). Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH) with kinetic modeling (Arrhenius equation) to predict shelf-life .
Q. What experimental strategies optimize solvent compatibility for reactions involving this compound?
Methodological Answer: Screen solvents using computational tools (COSMO-RS) to predict polarity and solubility parameters. Experimentally, test inert solvents (e.g., acetonitrile, tetrahydrofuran) under varying temperatures. Monitor reactivity via in situ FT-IR or Raman spectroscopy to detect unwanted side reactions (e.g., ring-opening) .
Q. How can enzyme kinetics of this compound metabolism be rigorously characterized?
Methodological Answer: Use purified enzymes (e.g., lactonases) in spectrophotometric assays (e.g., pH-stat for acid release). Determine kinetic parameters (Km, Vmax) via Michaelis-Menten plots and validate with inhibition studies. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities .
Q. What methodologies ensure reproducibility in studies using this compound as a metabolic tracer?
Methodological Answer: Document batch-specific NMR/MS spectra, storage conditions (−80°C under argon), and sterilization protocols (e.g., sterile filtration vs. autoclaving). Include negative controls (unlabeled compound) and validate tracer incorporation via isotopic enrichment analysis (e.g., GC-combustion-IRMS) .
Q. How can contradictory findings about this compound’s toxicity in cell models be addressed?
Methodological Answer: Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure durations. Use multiplex assays (e.g., ATP/ROS/GSH quantification) to differentiate cytotoxic mechanisms. Dose-response curves with Hill slope analysis improve EC50 comparability across studies .
Methodological Design & Integration
Q. How to design a study investigating this compound’s interaction with lipid bilayers?
Methodological Answer: Employ molecular dynamics (MD) simulations (e.g., GROMACS) to model partitioning behavior. Experimentally, use Langmuir troughs for monolayer compression isotherms and fluorescence anisotropy to assess membrane fluidity changes. Correlate with cytotoxicity data to infer biological relevance .
Q. What systematic review approaches synthesize fragmented data on this compound’s environmental persistence?
Methodological Answer: Follow PRISMA guidelines to aggregate data from Scopus/Web of Science. Meta-analysis requires homogeneity in experimental conditions (e.g., OECD 301 biodegradation tests). Use random-effects models to account for variability in half-life measurements across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
